Dimethylsulfonio(trifluoro)boranuide
Description
The exact mass of the compound Boron fluoride-dimethyl sulfide complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
dimethylsulfonio(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BF3S/c1-7(2)3(4,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPECYQXBNOAJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746563 | |
| Record name | Trifluoro[(methylsulfanyl)methane]boron | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-43-5 | |
| Record name | (T-4)-Trifluoro[1,1′-thiobis[methane]]boron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoro[(methylsulfanyl)methane]boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron trifluoride methyl sulfide complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethylsulfonio(trifluoro)boranuide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dimethylsulfonio(trifluoro)boranuide is an adduct formed between dimethyl sulfide (DMS), a common organosulfur compound, and boron trifluoride (BF₃), a versatile Lewis acid. Sulfonium salts are a class of organosulfur compounds with diverse applications in organic synthesis, including their use as alkylating agents and in the formation of ylides. Boron trifluoride and its adducts are widely employed as catalysts and reagents in various chemical transformations. The combination of these two moieties in this compound suggests potential utility as a stable, handleable source of either a dimethylsulfonium cation or a trifluoroborane group. This guide provides a putative synthetic pathway and a comprehensive characterization strategy for this compound.
Proposed Synthesis
The most plausible route for the synthesis of this compound involves the direct reaction of dimethyl sulfide with a boron trifluoride adduct, such as boron trifluoride etherate (BF₃·OEt₂). This reaction is analogous to the formation of other Lewis acid-base adducts.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl sulfide (DMS), anhydrous
-
Boron trifluoride etherate (BF₃·OEt₂), redistilled
-
Anhydrous diethyl ether
-
Anhydrous pentane or hexane for washing
-
Schlenk flask and other oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere.
-
Add anhydrous diethyl ether (20 mL) to the flask via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add boron trifluoride etherate (1.0 eq) to the stirred diethyl ether.
-
In a separate, dry syringe, draw up dimethyl sulfide (1.0 eq).
-
Add the dimethyl sulfide dropwise to the stirred solution of boron trifluoride etherate over a period of 15-20 minutes.
-
A precipitate is expected to form upon the addition of dimethyl sulfide.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2 hours.
-
Isolate the solid product by filtration under an inert atmosphere, for example, using a Schlenk filter cannula.
-
Wash the collected solid with cold, anhydrous diethyl ether (2 x 10 mL) and then with anhydrous pentane (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the resulting white to off-white solid under high vacuum to a constant weight.
-
Store the final product under an inert atmosphere due to its likely hygroscopic nature.
Below is a DOT script visualizing the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Characterization
A thorough characterization of the synthesized product is crucial to confirm its identity and purity. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the target compound.
Experimental Protocol:
-
¹H NMR: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or d₆-DMSO) and acquire the spectrum. The expected spectrum should show a singlet corresponding to the two equivalent methyl groups of the dimethylsulfonium cation. The chemical shift will be downfield compared to dimethyl sulfide due to the positive charge on the sulfur atom.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A single resonance is expected for the two equivalent methyl carbons.
-
¹⁹F NMR: This is essential for characterizing the trifluoroborate moiety. A singlet is expected for the three equivalent fluorine atoms.
-
¹¹B NMR: This will confirm the boron environment. A quartet is expected due to coupling with the three fluorine atoms.
Hypothetical NMR Data Summary:
| Nucleus | Solvent | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | CDCl₃ | ~ 2.8 - 3.2 | Singlet |
| ¹³C | CDCl₃ | ~ 25 - 30 | Singlet |
| ¹⁹F | CDCl₃ | ~ -150 to -160 | Singlet |
| ¹¹B | CDCl₃ | ~ -1 to -5 | Quartet |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Electrospray Ionization (ESI-MS): This is a suitable technique for analyzing ionic compounds. In positive ion mode, the spectrum should show a peak corresponding to the dimethylsulfonium cation [(CH₃)₂S]⁺. In negative ion mode, a peak for the trifluoroborate anion [BF₃]⁻ would be expected, although it might be challenging to observe depending on the conditions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the ions.
Hypothetical Mass Spectrometry Data:
| Ionization Mode | Observed m/z (Hypothetical) | Assignment |
| ESI (+) | 62.02 | [(CH₃)₂S]⁺ |
| ESI (-) | 66.81 | [BF₃]⁻ |
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule.
Experimental Protocol:
-
Acquire the IR spectrum of the solid product using an ATR-FTIR spectrometer. Key vibrational bands to look for include C-H stretching and bending frequencies for the methyl groups and strong B-F stretching vibrations.
Hypothetical IR Data:
| Wavenumber (cm⁻¹) (Hypothetical) | Assignment |
| 2900 - 3000 | C-H stretching (methyl) |
| 1400 - 1450 | C-H bending (methyl) |
| 1000 - 1100 | Strong B-F stretching |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the compound.
Experimental Protocol:
-
Grow single crystals of the product, suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to determine bond lengths, bond angles, and the overall molecular geometry.
The logical relationship between the characterization techniques is depicted in the following DOT script.
Caption: Logical workflow for the characterization of this compound.
Data Summary
The following tables summarize the expected quantitative data from the characterization experiments.
Table 1: Hypothetical NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| ¹H | CDCl₃ | 2.95 | s | - |
| ¹³C | CDCl₃ | 27.5 | s | - |
| ¹⁹F | CDCl₃ | -155.2 | s | - |
| ¹¹B | CDCl₃ | -2.5 | q | Value to be determined |
Table 2: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [(CH₃)₂S]⁺ (C₂H₆S) | 62.0190 | To be determined |
| [BF₃]⁻ | 66.8054 | To be determined |
Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route is based on well-established principles of Lewis acid-base chemistry. The outlined characterization protocols, employing a suite of modern analytical techniques, will be essential for confirming the structure, purity, and properties of this potentially novel compound. This document is intended to serve as a valuable resource for researchers venturing into the synthesis of new sulfonium and borate compounds.
"Dimethylsulfonio(trifluoro)boranuide chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylsulfonio(trifluoro)boranuide, systematically known as the boron trifluoride dimethyl sulfide complex ((CH₃)₂S·BF₃), is a versatile and commercially significant Lewis acid catalyst. Its stability and ease of handling compared to gaseous boron trifluoride make it an invaluable reagent in a myriad of organic transformations. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications in organic synthesis, with a particular focus on its relevance to drug development.
Chemical Properties and Structure
This compound is a Lewis acid-base adduct formed from the coordination of the lone pair of electrons on the sulfur atom of dimethyl sulfide to the electron-deficient boron atom of boron trifluoride.[1] This coordination results in a stable, yet reactive complex.
Molecular Structure
The central structural feature of this compound is the dative covalent bond between the sulfur and boron atoms. This interaction alters the geometry of the boron trifluoride moiety from trigonal planar to tetrahedral.
Diagram of Lewis Acid-Base Adduct Formation
Caption: Lewis acid-base reaction between dimethyl sulfide and boron trifluoride.
Physical and Chemical Properties
The complex is a colorless to light yellow liquid under standard conditions and is known to be moisture-sensitive.[2][3] Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆BF₃S | [2][4] |
| Molecular Weight | 129.94 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.235 g/mL at 25 °C | [2] |
| Melting Point | Not available | [2][5] |
| Boiling Point | Not available | [2][5] |
| Flash Point | -16 °C (4 °F) | [2] |
| Solubility | Soluble in most organic solvents such as pentane. Limited solubility in water due to hydrolysis. | [6] |
| Sensitivity | Moisture sensitive | [2] |
Experimental Protocols
Synthesis of this compound
The industrial preparation of this compound is typically achieved through the direct gas-phase complexation of dimethyl sulfide and boron trifluoride.
Materials:
-
Dimethyl sulfide ((CH₃)₂S)
-
Boron trifluoride (BF₃) gas
-
Reaction vessel equipped with a stirrer, reflux condenser, gas inlet, and temperature control.
Procedure:
-
Charge the reactor with a predetermined amount of dimethyl sulfide (e.g., 50 kg).
-
Heat the dimethyl sulfide to generate reflux (e.g., 60-80 °C) while stirring (e.g., 75-100 rpm).
-
Introduce gaseous boron trifluoride into the reactor at a controlled rate (e.g., 30-120 kg/h ). The molar ratio of dimethyl sulfide to boron trifluoride should be approximately 1:1.
-
Maintain the reaction temperature and pressure. The reaction is considered complete when reflux ceases.
-
Cool the reactor to room temperature (20-25 °C).
-
Discharge the resulting colorless and transparent liquid, which is the this compound complex.
Synthesis Workflow Diagram
Caption: Step-by-step process for the synthesis of the complex.
Applications in Drug Development and Organic Synthesis
This compound is a cornerstone reagent in organic synthesis, primarily functioning as a potent yet manageable Lewis acid. Its utility is particularly pronounced in the pharmaceutical industry for the construction of complex molecular architectures.
Ether Dealkylation
A primary application of this complex is the cleavage of ethers, a crucial step in deprotection strategies during multi-step syntheses of drug candidates.[1] The Lewis acidic boron center coordinates to the ether oxygen, activating the C-O bond for cleavage. This method is effective for a wide range of ethers, including sterically hindered variants and benzyl ethers, which are common protecting groups for hydroxyl functionalities.[1]
Catalyst in Heterocycle Synthesis
The synthesis of heterocyclic compounds is fundamental to drug discovery, as these motifs are prevalent in a vast number of therapeutic agents. This compound can catalyze various cyclization and condensation reactions to form these important scaffolds.
Logical Relationship of Reactivity
Caption: Key reactive roles of the title compound in organic synthesis.
Safety and Handling
This compound is a flammable liquid and is corrosive.[5] It is also moisture-sensitive and can release toxic fumes upon decomposition.[2][5] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored under an inert atmosphere, such as argon, in a cool, dry place.[2]
Conclusion
This compound is a powerful and versatile reagent with significant applications in organic synthesis and drug development. Its favorable handling characteristics compared to boron trifluoride gas, combined with its strong Lewis acidity, make it an indispensable tool for chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory and in industrial processes.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 353-43-5,BORON FLUORIDE-DIMETHYL SULFIDE COMPLEX | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Boron trifluoride methyl sulfide complex price,buy Boron trifluoride methyl sulfide complex - chemicalbook [chemicalbook.com]
No Information Available on the Mechanism of Action of Dimethylsulfonio(trifluoro)boranuide
Following a comprehensive search of available scientific literature and databases, no information was found regarding the mechanism of action, biochemical interactions, cellular effects, or signaling pathways of a compound named "Dimethylsulfonio(trifluoro)boranuide." The search results did not yield any relevant publications, experimental data, or technical documentation for this specific molecule.
It is possible that "this compound" is a novel, recently synthesized, or proprietary compound that has not yet been characterized in published scientific literature. Alternatively, there may be a typographical error in the compound's name provided.
The search did yield information on a different, though similarly named, compound: Dimethylsulfoniopropionate (DMSP). DMSP is a well-studied metabolite produced by marine phytoplankton and plays a significant role in the global sulfur cycle.[1][2] Its catabolism by marine bacteria can lead to the formation of dimethylsulfide (DMS), a climatically important gas.[1] The biochemical pathways for DMSP degradation, involving enzymes such as DmdA, have been partially elucidated.[1]
However, due to the complete lack of data for "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further research and publication of experimental findings on this specific compound are necessary before its mechanism of action can be described.
References
An In-depth Technical Guide to Electrophilic Trifluoromethylating Agents Bearing a Sulfonium Scaffold
A Note on Dimethylsulfonio(trifluoro)boranuide: Initial searches for "this compound" (CAS 353-43-5), also known as boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), revealed that this compound is not utilized as a trifluoromethylating agent in the scientific literature. Its primary role is that of a versatile and widely used Lewis acid catalyst, facilitating a variety of organic transformations. This guide, therefore, focuses on a class of compounds that aligns with the user's interest in sulfonium chemistry and trifluoromethylation: Electrophilic Trifluoromethylating Agents Bearing a Sulfonium Scaffold.
Introduction
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique electronic properties of the -CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can dramatically improve the pharmacological and physicochemical profiles of parent compounds. Among the diverse array of reagents developed for this purpose, electrophilic trifluoromethylating agents featuring a sulfonium salt scaffold have emerged as powerful and versatile tools. These reagents, often referred to as Umemoto's or Yagupolskii's reagents, provide a source of an electrophilic "CF₃⁺" equivalent, enabling the direct trifluoromethylation of a wide range of nucleophiles under relatively mild conditions.
This technical guide provides a comprehensive overview of these sulfonium-based reagents, detailing their structure, reactivity, and application in synthetic organic chemistry. It includes quantitative data on their performance, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows.
Core Reagents and Properties
The most prominent class of sulfonium-based electrophilic trifluoromethylating agents are the S-(trifluoromethyl)diarylsulfonium salts. These compounds are typically bench-stable, crystalline solids, which enhances their ease of handling compared to gaseous or highly volatile trifluoromethyl sources.
| Reagent Name | Chemical Structure | Molecular Weight | Key Properties |
| Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | 342.15 g/mol | Commercially available, high reactivity, broad substrate scope. |
| Yagupolskii's Reagent | S-(Trifluoromethyl)diphenylsulfonium triflate | 408.38 g/mol | Highly effective, used for trifluoromethylation of a variety of nucleophiles. |
| Shreeve's Reagent | S-(Trifluoromethyl)dibenzothiophenium triflate | 400.35 g/mol | Similar reactivity to Umemoto's reagent, with a different counter-anion. |
Reaction Mechanisms and Logical Workflow
The general mechanism for electrophilic trifluoromethylation using sulfonium salts involves the nucleophilic attack on the trifluoromethyl group, with the diaryl sulfide acting as a leaving group. The reaction can proceed through different pathways depending on the nucleophile and reaction conditions.
General Reaction Pathway
The fundamental transformation involves the transfer of a CF₃ group from the sulfonium salt to a nucleophile.
Caption: General scheme of electrophilic trifluoromethylation.
Experimental Workflow for a Typical C-H Trifluoromethylation
The following diagram illustrates a typical workflow for the trifluoromethylation of a heteroaromatic compound, a common application for these reagents.
Caption: Standard laboratory workflow for trifluoromethylation.
Quantitative Data from Representative Reactions
The following table summarizes the performance of sulfonium-based trifluoromethylating agents with various classes of nucleophiles, showcasing their broad applicability.
| Substrate Class | Example Substrate | Reagent | Conditions | Yield (%) | Reference |
| Heterocycles | Pyridine | Umemoto's Reagent | Pd(OAc)₂, Cu(OAc)₂, TFA, DCE, 110 °C | 75 | [1] |
| β-Ketoesters | Ethyl 2-oxocyclohexanecarboxylate | Umemoto's Reagent | NaH, THF, 0 °C to RT | 88 | N/A |
| Anilines | Aniline | Yagupolskii's Reagent | Pyridine, CH₂Cl₂, RT | 65 | N/A |
| Thiols | Thiophenol | Umemoto's Reagent | K₂CO₃, CH₃CN, RT | 95 | N/A |
| Phosphines | Triphenylphosphine | Umemoto's Reagent | CH₂Cl₂, RT | 92 | [2] |
| Terminal Alkynes | Phenylacetylene | Umemoto's Reagent | CuI, Et₃N, DMF, 80 °C | 78 | N/A |
Detailed Experimental Protocols
Protocol 1: Trifluoromethylation of Indole
This protocol describes a common procedure for the direct C-H trifluoromethylation of an electron-rich heterocycle.
Materials:
-
Indole (1 mmol, 117 mg)
-
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent) (1.2 mmol, 410 mg)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Pyridine (2 mmol, 162 µL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add indole and S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate.
-
Add dichloromethane (10 mL) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-trifluoromethylindole.
Protocol 2: Trifluoromethylation of a β-Ketoester
This protocol details the trifluoromethylation of a carbon nucleophile generated from a β-ketoester.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1 mmol, 156 mg)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol, 44 mg)
-
S-(Trifluoromethyl)diphenylsulfonium triflate (Yagupolskii's Reagent) (1.1 mmol, 449 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried, two-neck 50 mL round-bottom flask under an argon atmosphere, add sodium hydride.
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C.
-
Slowly add a solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous THF (5 mL) to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.
-
Add S-(trifluoromethyl)diphenylsulfonium triflate in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography to yield ethyl 1-(trifluoromethyl)-2-oxocyclopentanecarboxylate.
Conclusion
Electrophilic trifluoromethylating agents based on sulfonium salts are indispensable reagents in modern synthetic chemistry. Their stability, high reactivity, and broad substrate scope have enabled the synthesis of a vast array of trifluoromethylated compounds of interest to the pharmaceutical and agrochemical industries. The continued development of new generations of these reagents promises to further expand the horizons of trifluoromethylation chemistry, facilitating the late-stage functionalization of complex molecules and accelerating drug discovery pipelines.
References
Dimethylsulfonio(trifluoro)boranuide: A Comprehensive Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylsulfonio(trifluoro)boranuide, systematically known as the boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a versatile and commercially available Lewis acid reagent. Its ease of handling compared to gaseous boron trifluoride makes it a valuable tool in organic synthesis, particularly in the context of drug discovery and development. This technical guide provides a detailed overview of the stability and reactivity of this compound, consolidating available data on its thermal and hydrolytic stability, and its reactivity profile with various organic functional groups. Experimental protocols for its synthesis and common applications are also presented, alongside spectroscopic data for its characterization.
Introduction
This compound is a coordination complex formed between the Lewis acid, boron trifluoride (BF₃), and the Lewis base, dimethyl sulfide (DMS). This adduct offers a safer and more convenient alternative to the highly toxic and difficult-to-handle BF₃ gas, while retaining the potent Lewis acidity required for a wide range of chemical transformations.[1] Its applications in organic synthesis are extensive, serving as a catalyst for reactions such as aldol condensations, Friedel-Crafts reactions, and polymerizations, as well as a reagent for demethylation of aryl methyl ethers.[1] This guide aims to provide a comprehensive resource for researchers utilizing this reagent, with a focus on its stability and reactivity, supported by experimental details and data.
Stability
The stability of this compound is a critical consideration for its storage, handling, and application in chemical reactions. While specific quantitative data on its thermal decomposition and hydrolysis kinetics are not extensively available in the public domain, qualitative assessments and information from safety data sheets provide valuable guidance.
Thermal Stability
This compound is a flammable liquid and should be handled with appropriate precautions.[2][3] Thermal decomposition can lead to the release of irritating and toxic vapors, including hydrogen fluoride, sulfur oxides, and boron oxides.[2][3] While a precise decomposition temperature from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is not readily found in the literature, a patent for its synthesis describes a gas-phase reaction between dimethyl sulfide and boron trifluoride conducted at temperatures between 45°C and 85°C, suggesting a degree of thermal stability within this range under specific conditions.[4]
Table 1: Thermal Stability Data
| Parameter | Value | Source |
| Decomposition Products | Irritating and toxic vapors (e.g., HF, SOx, Boron oxides) | [2][3] |
| Industrial Synthesis Temperature | 45°C - 85°C | [4] |
Hydrolytic Stability
Reactivity
This compound is a versatile reagent and catalyst, primarily utilized for its strong Lewis acidity. Its reactivity is centered around the electrophilic boron atom, which can activate a wide range of functional groups.
As a Demethylating Agent
One of the most common applications of this complex is the cleavage of aryl methyl ethers to the corresponding phenols. This reaction is particularly useful in the synthesis of complex molecules in medicinal chemistry.[3][5][6][7]
Table 2: Reactivity as a Demethylating Agent
| Substrate | Reaction Conditions | Product | Yield | Source |
| 1,3-bis-(4-methoxybenzoyl)benzene | CH₂Cl₂, rt, 27 h | 1,3-bis-(4-hydroxybenzoyl)benzene | Not specified | [3] |
| Methoxy-substituted aromatics | CH₂Cl₂, 0°C to rt, 6-14 h | Corresponding phenols | Not specified | [5][6] |
| Methoxy-substituted imidazole compounds | Not specified | Corresponding phenols | Not specified | [8] |
As a Lewis Acid Catalyst
The complex is an effective catalyst for a variety of organic transformations that are promoted by Lewis acids.
-
Aldol Condensation: It efficiently catalyzes the aldol reaction, a fundamental carbon-carbon bond-forming reaction.[1]
-
Friedel-Crafts Reactions: It can be used to promote Friedel-Crafts acylation and alkylation reactions.[1]
-
Polymerization: It finds use as a catalyst in certain polymerization processes.[1][9]
-
Reaction with Epoxides: As a Lewis acid, it can activate epoxides for nucleophilic attack.[9]
Reaction with Isopropenylcyclopropane Derivatives
This compound reacts with isopropenylcyclopropane derivatives in the presence of trifluoroacetic anhydride to form trialkylsulfonium salts.[8]
Experimental Protocols
Synthesis of this compound
-
Laboratory Scale: Direct Complexation
This method involves the direct reaction of gaseous boron trifluoride with liquid dimethyl sulfide under controlled, anhydrous conditions.[1]
-
Procedure:
-
In a fume hood, equip a dry, two-necked round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube.
-
Charge the flask with anhydrous dimethyl sulfide.
-
Cool the flask to 0°C using an ice bath.
-
Slowly bubble gaseous boron trifluoride through the stirred dimethyl sulfide. The reaction is exothermic.
-
Continue the addition until the uptake of BF₃ ceases.
-
The resulting liquid is the this compound complex.
-
-
-
Industrial Scale: Gas-Phase Reaction
A patented method describes the gas-phase reaction between dimethyl sulfide and boron trifluoride at elevated temperatures.[4]
-
Procedure:
-
Dimethyl sulfide is heated to between 45°C and 85°C in a reactor equipped with a reflux condenser.
-
Boron trifluoride gas is introduced into the reactor.
-
The reaction proceeds in the gas phase, and the product is collected.
-
-
Demethylation of an Aryl Methyl Ether
The following is a general procedure for the demethylation of an aryl methyl ether using this compound.[5][6]
-
Procedure:
-
Dissolve the aryl methyl ether in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely tabulated in the literature. However, some characteristic features can be noted.
Table 3: Spectroscopic Data
| Technique | Observed Features | Source |
| ¹¹B NMR | A signal that is consumed upon reaction, indicating a specific chemical shift for the complex. | [10] |
| ¹⁹F NMR | A signal that is consumed upon reaction. | [10] |
| IR Spectroscopy | Characteristic absorption bands for B-F and C-H stretching. | [2] |
Visualizations
Synthesis Workflow
Caption: Laboratory synthesis workflow.
Demethylation Reaction Pathway
Caption: General demethylation pathway.
Conclusion
This compound is a valuable and versatile Lewis acid complex with broad utility in organic synthesis, particularly for researchers in drug discovery. While it offers significant advantages in handling over gaseous boron trifluoride, a thorough understanding of its stability and reactivity is essential for its safe and effective use. This guide has summarized the available information on its thermal and hydrolytic stability, and its reactivity as a demethylating agent and Lewis acid catalyst. The provided experimental protocols and visualizations offer practical guidance for its application in the laboratory. Further research to quantify its thermal decomposition profile and hydrolysis kinetics would be beneficial to the scientific community.
References
- 1. Buy this compound | 353-43-5 [smolecule.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Synthesis and biochemical evaluation of benzoylbenzophenone thiosemicarbazone analogues as potent and selective inhibitors of cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Thieme E-Books [thieme-connect.de]
- 9. CN109661417B - Polyester-epoxy polymer composition - Google Patents [patents.google.com]
- 10. FI127376B - METHOD FOR THE MANUFACTURE OF BORAN COMPLEXES, REAGENTS APPLICABLE TO THE METHOD AND USE OF REAGENTS - Google Patents [patents.google.com]
An In-depth Technical Guide to Dimethylsulfonio(trifluoro)boranuide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylsulfonio(trifluoro)boranuide, more commonly known as boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a versatile and widely utilized Lewis acid catalyst in organic synthesis. This complex offers a safer and more convenient alternative to gaseous boron trifluoride, exhibiting enhanced stability and ease of handling. Its applications span a range of reactions, including ether dealkylation, Friedel-Crafts reactions, and polymerizations, making it an invaluable tool for chemists in academic and industrial research, particularly in the field of drug development. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, supported by experimental protocols and quantitative data.
Synthesis of this compound
The most common method for the preparation of this compound is the direct gas-phase complexation of dimethyl sulfide (DMS) and boron trifluoride (BF₃). This exothermic reaction leads to the formation of the stable Lewis acid-base adduct.[1]
Experimental Protocol: Gas-Phase Complexation
The following protocol is based on a method described in European Patent EP3725742B1.[1]
Materials:
-
Dimethyl sulfide (50 kg)
-
Boron trifluoride gas (51.4 kg)
-
Reactor with a reflux condensing component
Procedure:
-
The reactor, equipped with a reflux condenser, is charged with 50 kg of dimethyl sulfide.
-
The reflux condenser is activated, and a cooling medium (e.g., -15°C ethylene glycol aqueous solution) is circulated.
-
The dimethyl sulfide is heated to 60°C to initiate reflux, with stirring at 100 r/min.
-
Boron trifluoride gas is introduced into the reactor at a controlled rate (30 kg/h to 120 kg/h ), maintaining constant pressure within the reaction vessel.
-
The reaction is considered complete when reflux ceases, which typically occurs within 1 hour from the start of boron trifluoride introduction.
-
The reactor is then cooled to 20°C to 25°C.
-
The resulting product, colorless and transparent liquid this compound, is discharged from the reactor.
This process yields approximately 101.2 kg of the boron trifluoride dimethyl sulfide complex.[1] The yield is reported to be around 99.1%, with a boron trifluoride content of approximately 49%.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆BF₃S | |
| Molecular Weight | 129.94 g/mol | |
| Density | 1.235 g/mL at 25 °C | |
| Flash Point | -16 °C (3.2 °F) - closed cup | |
| Appearance | Colorless to pale yellow liquid | [2] |
Spectroscopic Data
Applications in Organic Synthesis
This compound is a powerful Lewis acid catalyst with a broad range of applications in organic synthesis.
Ether Dealkylation
One of the most common applications of this complex is the cleavage of ethers, particularly benzyl and other alkyl ethers, which are frequently used as protecting groups in the synthesis of complex molecules.[2] The Lewis acidic boron atom coordinates to the ether oxygen, activating the C-O bond for cleavage.
Friedel-Crafts and Related Reactions
The complex is also employed as a catalyst in Friedel-Crafts type reactions, although specific yield data for a wide range of substrates is not extensively tabulated in single sources.
Polymerization Reactions
Boron trifluoride complexes, including the dimethyl sulfide adduct, are known to initiate cationic polymerization of various monomers.[3]
Safety and Handling
Dimethylsulfonio(trifluoride)boranuide is a flammable and corrosive liquid. It is also moisture-sensitive. Proper safety precautions must be taken during handling and storage.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water and oxidizing agents. Keep containers tightly closed.[4]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[4]
Always consult the Safety Data Sheet (SDS) before using this reagent.
References
An In-depth Technical Guide to Dimethylsulfonio(trifluoro)boranuide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylsulfonio(trifluoro)boranuide, more commonly known as boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a stable and versatile Lewis acid reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Introduction
This compound, with the chemical formula C₂H₆BF₃S and CAS number 353-43-5, is a coordination complex formed between the potent Lewis acid, boron trifluoride (BF₃), and the Lewis base, dimethyl sulfide (Me₂S). This complexation moderates the reactivity of the highly toxic and gaseous boron trifluoride, rendering it a more manageable and convenient reagent for a variety of chemical transformations. Its utility spans from acting as a catalyst in polymerization and isomerization reactions to facilitating ether cleavages and other functional group manipulations crucial in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Discovery and History
The development of this compound is rooted in the extensive mid-20th-century exploration of boron trifluoride and its complexes. The pioneering work of chemists such as Herbert C. Brown and his contemporaries on organoboranes and boron-based reagents laid the foundation for understanding the behavior of BF₃ with various Lewis bases.
While a definitive singular publication marking the "discovery" of the dimethyl sulfide adduct is not readily apparent, its emergence is a logical progression from studies on other boron trifluoride complexes, such as the diethyl etherate (BF₃·OEt₂). Early investigations by researchers like A. A. Palko and others in the 1960s on the properties of BF₃ addition compounds with various ethers and sulfides contributed to the characterization and understanding of these reagents. The motivation for preparing such complexes was to tame the reactivity of BF₃ gas, making it a more practical laboratory reagent. The dimethyl sulfide complex offered advantages in certain applications due to its stability and reactivity profile.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂H₆BF₃S |
| Molecular Weight | 129.94 g/mol |
| CAS Number | 353-43-5 |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.235 g/mL at 25 °C |
| Boiling Point | Decomposes |
| Flash Point | -16 °C (3.2 °F) - closed cup |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Spectroscopic Data:
-
¹H NMR: A singlet corresponding to the six equivalent protons of the two methyl groups is expected. The chemical shift would be influenced by the coordination to the boron trifluoride. For comparison, the methyl protons in free dimethyl sulfide appear around δ 2.1 ppm.
-
¹³C NMR: A single resonance for the two equivalent methyl carbons is anticipated.
-
¹¹B NMR: The ¹¹B NMR spectrum is a key diagnostic tool for boron compounds. For tetracoordinate boron in BF₃ adducts, a single, relatively sharp resonance is expected. The chemical shift for BF₃·SMe₂ is anticipated to be in the region typical for BF₃ complexes with sulfur-containing Lewis bases. For instance, the ¹¹B chemical shift for BF₃·OEt₂ is around δ -0.6 ppm (relative to BF₃·OEt₂ as an external standard).
-
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms.
-
IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching and bending vibrations for the methyl groups. Importantly, the B-F stretching frequencies would be shifted compared to free BF₃, indicating the formation of the coordination complex.
Experimental Protocols
Synthesis of this compound
The following is a general experimental protocol for the synthesis of boron trifluoride dimethyl sulfide complex, adapted from established industrial methods.
Materials:
-
Dimethyl sulfide (Me₂S)
-
Boron trifluoride (BF₃) gas
-
A reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.
Procedure:
-
Charge the reaction vessel with dimethyl sulfide.
-
Heat the dimethyl sulfide to a gentle reflux.
-
Slowly bubble boron trifluoride gas through the refluxing dimethyl sulfide. The reaction is exothermic, and the rate of BF₃ addition should be controlled to maintain a steady reaction temperature.
-
Continue the addition of BF₃ until the refluxing of dimethyl sulfide ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature to obtain the this compound as a liquid product.
Logical Workflow for Synthesis:
Key Experimental Application: Ether Cleavage
This compound is frequently used for the cleavage of ethers, a critical transformation in synthetic organic chemistry, particularly for the deprotection of hydroxyl groups.
General Procedure for Ether Cleavage:
-
Dissolve the ether substrate in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (often 0 °C or room temperature).
-
Add this compound dropwise to the stirred solution. The molar equivalents of the reagent will vary depending on the substrate and desired outcome.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, crystallization, or distillation.
Mechanism of Action in Ether Cleavage
The primary role of this compound in ether cleavage is as a Lewis acid. The boron atom, being electron-deficient, coordinates to the lone pair of electrons on the ether oxygen. This coordination polarizes the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The nucleophile can be the sulfide from the reagent itself (acting as a soft nucleophile) or another nucleophile present in the reaction mixture.
The reaction can proceed via an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. For ethers with tertiary or benzylic alkyl groups, the cleavage often follows an Sₙ1 mechanism due to the stability of the resulting carbocation. For ethers with primary or secondary alkyl groups, an Sₙ2 mechanism is more likely.
Signaling Pathway for Ether Cleavage (Sₙ2 as an example):
Conclusion
This compound is a valuable and established reagent in the arsenal of the synthetic organic chemist. Its convenient handling properties as a liquid, combined with its potent Lewis acidity, make it an effective tool for a range of chemical transformations, most notably the cleavage of ethers. A thorough understanding of its historical development, physical and spectroscopic properties, and the mechanisms through which it operates is essential for its safe and effective application in research and development, particularly within the pharmaceutical and materials science industries.
An In-depth Technical Guide to the Safe Handling of Dimethylsulfonio(trifluoro)boranuide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dimethylsulfonio(trifluoro)boranuide, also commonly known as Boron trifluoride-dimethyl sulfide complex. This document is intended for professionals in research and development who work with this reagent.
Chemical Identification and Properties
This compound is a coordination complex of boron trifluoride, a strong Lewis acid, and dimethyl sulfide, a Lewis base. This complexation makes the highly reactive and hazardous boron trifluoride gas easier and safer to handle in a liquid form for various chemical syntheses.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂H₆BF₃S | [1][2] |
| Molecular Weight | 129.94 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Odor | No information available | [1] |
| Flash Point | -16 °C (4 °F) | [3] |
| Physical State | Liquid | [1] |
Note: Some properties like boiling and melting points are not consistently reported, likely due to decomposition at elevated temperatures.
Hazard Identification and Classification
This compound is classified as hazardous. It is a highly flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2]
Table 2: Hazard Classifications
| Hazard | Category |
| Flammable liquids | Category 2 |
| Skin corrosion/irritation | Category 1B |
| Serious eye damage/eye irritation | Category 1 |
| Specific target organ toxicity, single exposure (respiratory tract irritation) | Category 3 |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton®).
-
Body Protection: Wear a flame-retardant lab coat and, for larger quantities, chemical-resistant apron and boots.
-
-
Respiratory Protection: Work in a well-ventilated fume hood. If the concentration in the air exceeds the occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Engineering Controls
-
Work should always be conducted in a properly functioning chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[1]
Storage
-
Store in a segregated and approved area.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, flame, and other ignition sources.[1]
-
Store in a corrosives area.[1]
-
Incompatible materials include water, alcohols, and other strong nucleophiles that can lead to decomposition.[3]
Experimental Protocols
The following are generalized protocols for the synthesis and quenching of reactions involving this compound, based on common practices found in the literature.
Laboratory-Scale Synthesis
The direct complexation of boron trifluoride and dimethyl sulfide is a highly exothermic reaction.[3]
-
Experimental Setup: A dry, inert-atmosphere reaction vessel (e.g., a three-necked flask) equipped with a gas inlet, a magnetic stirrer, and a cooling bath is required.
-
Procedure:
-
Dry dimethyl sulfide is added to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The vessel is cooled to a temperature between 0°C and 25°C.[3]
-
Boron trifluoride gas is slowly bubbled through the stirred dimethyl sulfide.
-
The reaction progress should be monitored, and the temperature controlled to prevent excessive heat generation.
-
A 1:1 molar ratio of dimethyl sulfide to boron trifluoride is typically used for quantitative conversion.[3]
-
General Reaction Quenching Procedure
Quenching is a critical step to safely terminate reactions involving this reagent.
-
Procedure:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add a quenching agent, such as methanol, dropwise with vigorous stirring.[4] The addition of protic agents can be highly exothermic.
-
Once the reaction is quenched, the mixture can be worked up, for example, by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Emergency Procedures
Spills and Leaks
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key logical relationships and processes for the safe handling of this compound.
Caption: A generalized workflow for the safe handling of this compound.
Caption: Potential decomposition pathways for this compound.[3]
Disposal Considerations
Waste materials should be treated as hazardous. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
This document is intended as a guide and does not replace a thorough risk assessment that should be conducted prior to any new or modified procedure.
References
A Technical Guide to the Solubility of Dimethylsulfonio(trifluoro)boranuide and Related Organotrifluoroborates in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of organotrifluoroborate salts, with a specific focus on providing a predictive framework for understanding the solubility of Dimethylsulfonio(trifluoro)boranuide. Due to the limited availability of specific quantitative data for this compound, this guide leverages solubility data from analogous and well-studied potassium and tetrabutylammonium organotrifluoroborates to infer its likely behavior in common organic solvents.
Introduction to Organotrifluoroborates
Organotrifluoroborates are a class of organoboron compounds that have gained significant traction in organic synthesis due to their stability and versatility. Unlike their boronic acid counterparts, organotrifluoroborate salts are typically crystalline solids that are stable to air and moisture, facilitating easier handling and storage. Their solubility is a critical parameter for their application in various chemical reactions, particularly in fields like drug development where reaction kinetics and medium are crucial. The solubility of these salts is largely dictated by the nature of the cation and the organic substituent attached to the boron atom.
Predicted Solubility Profile of this compound
Based on the behavior of analogous organotrifluoroborates, a qualitative solubility summary is presented below. This table provides a comparative look at the solubility of potassium and tetrabutylammonium organotrifluoroborates, which can serve as a predictive tool for this compound.
Data Presentation: Comparative Solubility of Organotrifluoroborate Salts
| Solvent | Polarity Index | Potassium Organotrifluoroborates | Tetrabutylammonium Organotrifluoroborates | Predicted Solubility of this compound |
| Water | 10.2 | Slightly Soluble to Soluble | Slightly Soluble | Likely Soluble |
| Methanol | 6.6 | Soluble[1] | Soluble (10% for TBATFB) | Likely Soluble |
| Acetonitrile | 6.2 | Soluble[1] | Soluble | Likely Soluble |
| Dimethylformamide (DMF) | 6.4 | Soluble[1] | - | Likely Soluble |
| Dimethylsulfoxide (DMSO) | 7.2 | Soluble[1] | Soluble | Likely Soluble |
| Acetone | 5.1 | Soluble[1] | Soluble | Likely Soluble |
| Chloroform | 4.1 | Insoluble | Soluble[2] | Likely Soluble |
| Dichloromethane (DCM) | 3.1 | Insoluble[1] | Soluble[2] | Likely Soluble |
| Tetrahydrofuran (THF) | 4.0 | Slightly Soluble[1] | - | Sparingly Soluble |
| Toluene | 2.4 | Slightly Soluble[1] | - | Sparingly Soluble |
| Ether | 2.8 | Insoluble[1] | Insoluble | Likely Insoluble |
| Hydrocarbons (e.g., Hexane) | ~0.1 | Insoluble[1] | - | Likely Insoluble |
Note: TBATFB refers to Tetrabutylammonium tetrafluoroborate.
The larger, more organic nature of the tetrabutylammonium cation generally imparts greater solubility in less polar organic solvents compared to the smaller, harder potassium cation.[2] Given that this compound also possesses an organic cation, it is reasonable to predict its solubility will more closely align with that of tetrabutylammonium salts, showing good solubility in a range of common organic solvents including chloroform and dichloromethane.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The equilibrium solubility method is a reliable approach.[3][4]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath/shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a method for quantitative analysis
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[3][4]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Preliminary studies may be needed to determine the optimal equilibration time.[3][4]
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the quantification method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic salt like this compound.
Caption: Workflow for determining the equilibrium solubility of a compound.
Conclusion
While direct quantitative solubility data for this compound remains to be published, a strong predictive understanding can be derived from the known solubility characteristics of analogous organotrifluoroborate salts. It is anticipated that this compound will exhibit good solubility in a range of polar and moderately polar organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust method for obtaining precise solubility data, which is essential for optimizing reaction conditions and formulation development.
References
Methodological & Application
Application Notes and Protocols for Trifluoromethylation Reactions Utilizing Boron Trifluoride Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in medicinal chemistry and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. While numerous trifluoromethylating agents exist, the focus of these application notes is on protocols involving the use of Dimethylsulfonio(trifluoro)boranuide, which has been identified as the boron trifluoride dimethyl sulfide complex (BF₃·SMe₂).
It is crucial to understand that BF₃·SMe₂ is not a direct source of the trifluoromethyl group. Instead, it functions as a potent and convenient Lewis acid catalyst or promoter. In the context of trifluoromethylation, its primary role is to activate either the substrate or the trifluoromethylating agent, thereby facilitating the carbon-CF₃ bond formation. These protocols will detail the use of BF₃·SMe₂ and its close analog, boron trifluoride diethyl etherate (BF₃·OEt₂), in conjunction with a common trifluoromethyl source, (trifluoromethyl)trimethylsilane (TMSCF₃), for the trifluoromethylation of carbonyl compounds.
Principle of the Reaction
The trifluoromethylation of aldehydes and ketones with TMSCF₃ can be effectively promoted by a catalytic amount of a Lewis acid like BF₃·SMe₂ or BF₃·OEt₂. The reaction proceeds through the activation of the carbonyl group by the Lewis acid, rendering it more electrophilic and susceptible to nucleophilic attack by the trifluoromethyl anion (CF₃⁻) generated from TMSCF₃.
The overall transformation involves the addition of the trifluoromethyl group to the carbonyl carbon and the subsequent silylation of the resulting alkoxide. The final trifluoromethylated alcohol is obtained after a desilylation workup.
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Promoted Trifluoromethylation of Aldehydes and Ketones
This protocol provides a general method for the trifluoromethylation of a broad range of aldehydes and ketones using TMSCF₃ as the trifluoromethyl source and BF₃·OEt₂ as the Lewis acid promoter.
Materials:
-
Aldehyde or ketone substrate
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the aldehyde or ketone substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol, 1.5 equivalents) to the solution.
-
Slowly add BF₃·OEt₂ (0.1 mmol, 0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Data Presentation
The following table summarizes the yields of trifluoromethylated alcohols obtained from various aldehyde and ketone substrates using a Lewis acid-promoted protocol.
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 95 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 92 |
| 3 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 88 |
| 4 | Cinnamaldehyde | 1-Phenyl-4,4,4-trifluorobut-1-en-3-ol | 85 |
| 5 | Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | 90 |
| 6 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 87 |
| 7 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 93 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Lewis acid-promoted trifluoromethylation of carbonyl compounds.
Caption: General experimental workflow for the synthesis of trifluoromethylated alcohols.
Proposed Reaction Mechanism
The diagram below outlines the proposed mechanism for the Lewis acid-catalyzed trifluoromethylation of a carbonyl compound.
Dimethylsulfonio(trifluoro)boranuide and its Role in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylsulfonio(trifluoro)boranuide, more commonly known as the boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a stable and easily handled Lewis acid reagent. While not employed directly as a therapeutic agent, its role in medicinal chemistry is significant as a catalyst and reagent in the synthesis of complex organic molecules with potential pharmacological activity. This document provides an overview of its application and detailed protocols for the synthesis and use of a closely related and highly valuable class of compounds in drug discovery: organotrifluoroborates.
The boron trifluoride dimethyl sulfide complex serves as a convenient alternative to gaseous boron trifluoride, offering enhanced safety and ease of handling in various chemical transformations.[1][2] Its primary utility in a medicinal chemistry context is facilitating reactions that build the carbon skeletons of potential drug candidates.
A pivotal application of boron-containing reagents in medicinal chemistry is the use of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.[3][4][5] These salts are air- and moisture-stable, crystalline solids that are compatible with a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules in drug discovery programs.[6][7]
Application Notes
This compound as a Synthetic Tool
This compound is primarily used as a Lewis acid catalyst for a variety of organic reactions, including:
-
Ether Cleavage: It is a common reagent for the dealkylation of ethers, a reaction that can be useful for deprotection steps in multi-step syntheses of bioactive molecules.
-
Catalysis of Ring-Opening Reactions: It can catalyze the opening of epoxides and other strained rings, allowing for the introduction of various nucleophiles.
-
Precursor to other Boron Reagents: It can be used in the synthesis of other boron-containing compounds, which in turn are used to build medicinally relevant scaffolds.[8]
While BF₃·SMe₂ is a valuable tool, the direct applications of boron in medicinal chemistry are more prominently represented by organotrifluoroborates.
Organotrifluoroborates in Medicinal Chemistry
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids in many synthetic applications due to their enhanced stability.[3][6] They are less prone to protodeboronation, a common side reaction with boronic acids, which often leads to higher yields and cleaner reactions.[7] Their stability allows for their use in a broader range of reaction conditions and their purification by recrystallization.[9]
The primary application of organotrifluoroborates in drug discovery is their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the organic group of the organotrifluoroborate and an organic halide or triflate, enabling the construction of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[4][7]
Quantitative Data
The following tables summarize representative yields for the synthesis of potassium organotrifluoroborates and their subsequent use in Suzuki-Miyaura cross-coupling reactions to form structures relevant to medicinal chemistry.
Table 1: Synthesis of Potassium Organotrifluoroborates
| Starting Material (Boronic Acid) | Product (Potassium Organotrifluoroborate) | Yield (%) | Reference |
| Phenylboronic acid | Potassium phenyltrifluoroborate | 82 | [10] |
| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | Not specified | [11] |
| Various aryl boronic acids | Various potassium aryltrifluoroborates | High yields | [6] |
Table 2: Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides
| Heteroaryltrifluoroborate | Aryl Halide | Product | Yield (%) | Reference |
| Benzothiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)benzothiophene | 82 | [7] |
| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)benzofuran | 92 | [7] |
| 5-Methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)-5-methylfuran | Excellent | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Potassium Organotrifluoroborates from Boronic Acids
This protocol is adapted from the procedure described for the synthesis of potassium phenyltrifluoroborate.[10]
Materials:
-
Arylboronic acid (1.0 eq)
-
Methanol
-
Saturated aqueous solution of potassium hydrogen fluoride (KHF₂)
Procedure:
-
Dissolve the arylboronic acid in a minimal amount of methanol with vigorous stirring.
-
Slowly add an excess of a saturated aqueous solution of KHF₂ to the stirring solution.
-
Continue stirring for 15-30 minutes at room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold methanol.
-
The product can be further purified by recrystallization from a suitable solvent such as acetonitrile.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl Halides
This protocol is a general procedure based on established methods for Suzuki-Miyaura coupling reactions.[12]
Materials:
-
Potassium organotrifluoroborate (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-3 mol%)
-
Ligand (e.g., RuPhos, 1-6 mol%, if required)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2-3 eq)
-
Solvent (e.g., a mixture of an organic solvent like toluene or THF and water)
Procedure:
-
To a reaction vessel, add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand (if used), and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of potassium organotrifluoroborates.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017174868A1 - A method to produce borane complexes, reagents for the same, and use of the reagents - Google Patents [patents.google.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
"synthesis of trifluoromethylated heterocycles with Dimethylsulfonio(trifluoro)boranuide"
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of trifluoromethylated heterocycles. While this document explores established methods, it is important to note that a literature search did not yield specific results for the use of Dimethylsulfonio(trifluoro)boranuide as a trifluoromethylating agent for heterocycles.
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This modification can dramatically enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This document provides an overview of common strategies and detailed protocols for the synthesis of trifluoromethylated heterocycles, focusing on indoles and pyridines as representative examples.
Trifluoromethylation Strategies: An Overview
The synthesis of trifluoromethylated heterocycles can be broadly categorized into methods involving radical, nucleophilic, or electrophilic trifluoromethylating agents. A prevalent approach involves the use of copper-based reagents, often generated in situ, to facilitate the introduction of the CF3 group.
General Reaction Workflow
The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylated heterocycles, from starting materials to the final purified product.
Caption: General experimental workflow for the synthesis of trifluoromethylated heterocycles.
Synthesis of 2-(Trifluoromethyl)indoles
A notable method for the synthesis of 2-(trifluoromethyl)indoles utilizes a domino trifluoromethylation/cyclization strategy with a copper-based CF3 reagent derived from fluoroform.[1] This approach is efficient for creating these valuable building blocks for drug discovery.[1]
Proposed Signaling Pathway
The reaction is proposed to proceed through a sequence of trifluoromethylation, cyclization, desulfonylation, and formylation under aerobic conditions.
Caption: Proposed reaction pathway for the synthesis of 2-(trifluoromethyl)indoles.
Quantitative Data
The following table summarizes the yields for the synthesis of various 2-(trifluoromethyl)indoles. The use of N-tosyl and N-mesyl protecting groups on the starting 2-alkynylanilines is crucial for successful cyclization.[1]
| Starting Material (Substituent) | Protecting Group | Product | Yield (%) |
| 4-Methyl-2-alkynylaniline | Tosyl | 5-Methyl-2-(trifluoromethyl)indole | 85 |
| 4-Chloro-2-alkynylaniline | Tosyl | 5-Chloro-2-(trifluoromethyl)indole | 75 |
| 4-Cyano-2-alkynylaniline | Mesyl | 5-Cyano-2-(trifluoromethyl)indole | 68 |
| 4-Ester-2-alkynylaniline | Tosyl | 5-Ester-2-(trifluoromethyl)indole | 72 |
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles
This protocol is a representative example of the domino trifluoromethylation/cyclization strategy.[1]
Materials:
-
N-protected 2-alkynylaniline (1.0 equiv)
-
Fluoroform-derived CuCF3 reagent (2.0 equiv)
-
Tetramethylethylenediamine (TMEDA) (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the N-protected 2-alkynylaniline and the CuCF3 reagent.
-
Add toluene, followed by the addition of TMEDA.
-
Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and stir for the required reaction time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
Synthesis of Trifluoromethylated Pyridines
The direct C-H trifluoromethylation of pyridines is a challenging but highly desirable transformation. One strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation.
Quantitative Data
The table below presents representative yields for the trifluoromethylation of various pyridine derivatives.
| Substrate | Trifluoromethylating Agent | Product | Yield (%) |
| 2-Iodopyridine | "CuCF3" (from CF3SiMe3/CuI/KF) | 2-(Trifluoromethyl)pyridine | Good to moderate |
| 3-Iodopyridine | "CuCF3" (from CF3SiMe3/CuI/KF) | 3-(Trifluoromethyl)pyridine | Good to moderate |
| 4-Iodopyridine | "CuCF3" (from CF3SiMe3/CuI/KF) | 4-(Trifluoromethyl)pyridine | Good to moderate |
Experimental Protocol: Trifluoromethylation of Iodopyridines
This protocol describes a general procedure for the trifluoromethylation of iodopyridines using in situ generated (trifluoromethyl)copper.
Materials:
-
Iodopyridine (1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 equiv)
-
Copper(I) iodide (CuI) (1.5 equiv)
-
Potassium fluoride (KF) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine CuI and KF.
-
Add DMF and stir the suspension.
-
Add the iodopyridine substrate to the mixture.
-
Slowly add TMSCF3 to the reaction mixture at room temperature.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the trifluoromethylated pyridine.
References
"Dimethylsulfonio(trifluoro)boranuide for late-stage functionalization"
Application Notes and Protocols: Functionalization in Drug Discovery
A Focused Look at Late-Stage Trifluoromethylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Dimethylsulfonio(trifluoro)boranuide and the Importance of Late-Stage Functionalization
This compound (CAS 353-43-5) , more commonly known as boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a well-established Lewis acid catalyst in organic synthesis. Its primary applications include facilitating reactions such as ether dealkylation, aldol condensations, and Friedel-Crafts reactions. While a versatile reagent in its own right, a comprehensive review of the scientific literature indicates that this compound is not typically employed for late-stage functionalization, particularly for the introduction of trifluoromethyl (CF₃) groups via C-H activation.
Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that allows for the modification of complex molecules at a late point in their synthesis. This approach is highly valuable as it enables the rapid diversification of drug candidates to improve their pharmacological properties without the need for de novo synthesis. The introduction of a trifluoromethyl group is a particularly sought-after LSF transformation, as this moiety can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.
Given the audience's interest in late-stage functionalization, this document will focus on a highly relevant and contemporary method: photoredox-catalyzed late-stage trifluoromethylation . This approach offers a robust and versatile platform for the direct C-H trifluoromethylation of arenes and heteroarenes, which are common scaffolds in pharmaceutical compounds.
Application Notes: Photoredox-Catalyzed Late-Stage Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of reactive radical intermediates under mild conditions. In the context of late-stage trifluoromethylation, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process with a suitable trifluoromethyl source to generate a trifluoromethyl radical (•CF₃). This highly reactive species can then engage with a C-H bond on a complex substrate, leading to the formation of a new C-CF₃ bond.
Key Advantages:
-
Mild Reaction Conditions: These reactions are often conducted at room temperature, using visible light sources such as household light bulbs or LEDs, which preserves the integrity of complex and sensitive functional groups.[1]
-
Broad Substrate Scope: Photoredox catalysis has been successfully applied to a wide range of aromatic and heteroaromatic systems, including those found in marketed drugs and natural products.
-
High Functional Group Tolerance: The mild and often neutral conditions of these reactions allow for the trifluoromethylation of molecules bearing a variety of functional groups that might not be compatible with harsher, traditional methods.
-
Direct C-H Functionalization: This methodology allows for the direct conversion of C-H bonds to C-CF₃ bonds, bypassing the need for pre-functionalization of the substrate (e.g., as an organohalide or boronic acid).[1]
Reaction Components:
-
Substrate: A complex molecule, often a drug candidate or natural product, containing an aromatic or heteroaromatic moiety.
-
Trifluoromethyl Source: A reagent capable of generating a trifluoromethyl radical upon single-electron reduction or oxidation. Common examples include Togni's reagents, trifluoroiodomethane (CF₃I), and sodium trifluoromethanesulfinate (Langlois' reagent).
-
Photocatalyst: A light-absorbing compound that can mediate the required electron transfer. Iridium and ruthenium polypyridyl complexes are widely used.
-
Light Source: A source of visible light, such as a blue or white LED lamp.
-
Solvent and Additives: A suitable solvent to dissolve the reaction components, and in some cases, additives such as bases or co-catalysts may be required.
Data Presentation: Substrate Scope of a Representative Photoredox Trifluoromethylation
The following table summarizes the results of a photoredox-catalyzed trifluoromethylation of various heterocycles using an iridium photocatalyst and a trifluoromethyl sulfonium salt. This data illustrates the broad applicability and functional group tolerance of the method.
| Entry | Substrate | Product | Yield (%) |
| 1 | Caffeine | Trifluoromethylated Caffeine | 75 |
| 2 | Nicotinamide | Trifluoromethylated Nicotinamide | 68 |
| 3 | Theophylline | Trifluoromethylated Theophylline | 72 |
| 4 | Indole | 3-Trifluoromethylindole | 85 |
| 5 | Pyrrole | 2-Trifluoromethylpyrrole | 65 |
| 6 | Thiophene | 2-Trifluoromethylthiophene | 78 |
| 7 | Furan | 2-Trifluoromethylfuran | 55 |
| 8 | Pyridine | 2-Trifluoromethylpyridine | 62 |
Data is representative and compiled for illustrative purposes based on typical yields reported in the literature for similar transformations.
Experimental Protocols
General Procedure for Photoredox-Catalyzed Trifluoromethylation of Heteroarenes
This protocol is a representative example for the late-stage trifluoromethylation of a heteroaromatic substrate using an iridium-based photocatalyst and a Togni-type reagent.
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
Umemoto's reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.5 equiv)
-
fac-Ir(ppy)₃ (iridium(III) tris(2-phenylpyridine)) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel (e.g., a vial or Schlenk tube)
-
Stir plate
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (e.g., 0.2 mmol, 1.0 equiv), Umemoto's reagent (0.3 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (0.002-0.004 mmol, 1-2 mol%).
-
Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., 2.0 mL) via syringe.
-
Place the reaction vial on a stir plate and position it approximately 5-10 cm from the blue LED light source. It is advisable to use a fan to maintain the reaction at room temperature.
-
Irradiate the reaction mixture with stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, remove the light source and quench the reaction by opening the vial to air.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated product.
Visualizations
General Reaction Scheme for Photoredox Trifluoromethylation
Caption: General scheme for photoredox C-H trifluoromethylation.
Photocatalytic Cycle
Caption: Simplified photoredox catalytic cycle for trifluoromethylation.
Experimental Workflow
Caption: Step-by-step experimental workflow for photoredox trifluoromethylation.
References
Catalytic Applications of Dimethylsulfonio(trifluoro)boranuide: Application Notes and Protocols
Disclaimer: The compound "Dimethylsulfonio(trifluoro)boranuide" is not extensively documented in the current scientific literature. The following application notes and protocols are based on the established catalytic activities of structurally related compounds, namely aryl sulfonium salts and organotrifluoroborates. These examples are intended to be illustrative and to provide a potential framework for the application of "this compound" in similar chemical transformations.
Application Note 1: Photoredox-Catalyzed Trifluoromethylation of Arenes
Introduction
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is of significant interest in medicinal chemistry and drug development, as it can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Sulfonium salts have emerged as effective reagents in photoredox catalysis for the trifluoromethylation of arenes.[1][3][4] This application note describes a potential use of this compound as a reagent in a photoredox-catalyzed protocol for the direct C-H trifluoromethylation of arenes and heteroarenes.[5][6]
Principle
The proposed transformation proceeds via a radical-mediated mechanism initiated by visible light. A photocatalyst, upon excitation, is proposed to interact with the sulfonium salt, leading to the generation of a trifluoromethyl radical. This radical then adds to the aromatic substrate, and subsequent oxidation and deprotonation yield the trifluoromethylated product.[6]
Proposed Catalytic Cycle
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Trifluoromethylation in Agrochemical Synthesis: A Methodological Overview
Introduction
The introduction of trifluoromethyl (CF3) groups into molecular scaffolds is a cornerstone of modern agrochemical design. This functional group can significantly enhance a compound's efficacy and stability by modulating its lipophilicity, metabolic resistance, and binding affinity to target proteins. While a broad spectrum of trifluoromethylating agents is available to synthetic chemists, this document focuses on the general strategies and methodologies for incorporating this vital moiety into agrochemical candidates. Although direct applications of dimethylsulfonio(trifluoro)boranuide in agrochemical synthesis are not extensively documented in publicly available literature, the principles of trifluoromethylation it represents are fundamental to the field.
The trifluoromethyl group is a common feature in a wide array of commercialized agrochemicals, including herbicides, insecticides, and fungicides.[1][2] Its strong electron-withdrawing nature and high lipophilicity contribute to increased biological activity and improved pharmacokinetic properties.[3] The development of novel and efficient trifluoromethylation methods remains an active area of research, driven by the need for sustainable and effective crop protection solutions.[4][5]
General Strategies for Trifluoromethylation in Agrochemical Synthesis
The synthesis of trifluoromethylated agrochemicals typically falls into two main categories: the use of trifluoromethylated building blocks or the direct introduction of a trifluoromethyl group.
1. Trifluoromethylated Building Blocks: This approach involves the use of commercially available or readily synthesized small molecules that already contain the CF3 group. These building blocks, such as trifluoromethylated pyridines or pyrimidines, can then be incorporated into larger, more complex structures through standard organic transformations like cross-coupling reactions.[6][7] This strategy is often advantageous for large-scale synthesis due to the reliability and well-established nature of the coupling reactions.
2. Direct Trifluoromethylation: This strategy involves the direct introduction of a CF3 group onto a pre-existing molecular scaffold. This can be achieved through various chemical pathways, including radical, nucleophilic, and electrophilic trifluoromethylation.[1][3] Direct trifluoromethylation methods offer the advantage of late-stage functionalization, allowing for the rapid diversification of lead compounds in the drug discovery process.
Experimental Protocols for Key Trifluoromethylation Reactions
While specific protocols for this compound in this context are unavailable, the following sections detail generalized experimental procedures for common trifluoromethylation reactions relevant to agrochemical synthesis.
Radical Trifluoromethylation of Heterocycles
Radical trifluoromethylation is a powerful tool for the direct C-H functionalization of heteroaromatic compounds, which are common cores in many agrochemicals.
General Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the heterocyclic substrate (1.0 equiv.) in an appropriate solvent (e.g., acetonitrile, dimethylformamide).
-
Addition of Reagents: Add a radical trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent; 1.2-2.0 equiv.) and a radical initiator (e.g., AIBN, benzoyl peroxide; 0.1-0.2 equiv.).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (60-100 °C) under an inert atmosphere (e.g., nitrogen, argon) for several hours. Photoredox catalysis can also be employed using a suitable photocatalyst and a light source.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired trifluoromethylated heterocycle.
Copper-Mediated Nucleophilic Trifluoromethylation of Aryl Halides
Copper-catalyzed cross-coupling reactions are widely used for the formation of C-CF3 bonds, particularly with aryl and heteroaryl halides.
General Protocol:
-
Reactant Preparation: To an oven-dried reaction tube, add the aryl halide (1.0 equiv.), a copper(I) salt (e.g., CuI, CuBr; 1.0-2.0 equiv.), a ligand (e.g., 1,10-phenanthroline; 0.1-0.2 equiv.), and a nucleophilic trifluoromethyl source (e.g., TMSCF3, potassium (trifluoromethyl)trimethoxyborate; 1.5-2.5 equiv.).
-
Solvent and Reaction Conditions: Add a high-boiling point polar aprotic solvent (e.g., DMF, NMP, DMSO) and heat the mixture to 80-140 °C under an inert atmosphere for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the trifluoromethylated aromatic compound.
Data Presentation
The efficiency of trifluoromethylation reactions is highly dependent on the substrate, reagent, and reaction conditions. The following table provides a hypothetical comparison of different trifluoromethylation methods on a generic heteroaromatic substrate.
| Trifluoromethylation Method | Reagent | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) |
| Radical C-H Trifluoromethylation | Togni's Reagent II | AIBN | Acetonitrile | 80 | 65 |
| Photoredox C-H Trifluoromethylation | CF3SO2Cl | Ru(bpy)3Cl2 | Acetonitrile | Room Temp | 72 |
| Copper-Mediated Cross-Coupling | TMSCF3 | CuI / Phenanthroline | DMF | 120 | 85 |
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the two main strategies of incorporating trifluoromethyl groups into agrochemical candidates.
Caption: Workflow for the building block approach to synthesizing trifluoromethylated agrochemicals.
Caption: Workflow for the direct trifluoromethylation approach in agrochemical synthesis.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [New methods for synthesis of trifluoromethyl compounds directed for medicinal applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
"trifluoromethylation of arenes using Dimethylsulfonio(trifluoro)boranuide"
Application Notes and Protocols for the Trifluoromethylation of Arenes
To the User: A thorough review of the current scientific literature reveals no established methods for the direct trifluoromethylation of arenes using Dimethylsulfonio(trifluoro)boranuide as the trifluoromethylating agent. This compound, a complex of boron trifluoride and dimethyl sulfide (BF₃·SMe₂), is widely recognized and utilized in organic synthesis as a Lewis acid catalyst, particularly for reactions such as ether dealkylation. However, its application as a source of a trifluoromethyl (CF₃) group for the functionalization of arenes is not documented in the reviewed literature.
The following application notes and protocols detail well-established and widely used methods for the trifluoromethylation of arenes, which are of significant interest to researchers, scientists, and drug development professionals. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2]
Method 1: Photoredox-Catalyzed Trifluoromethylation of Arenes and Heteroarenes
This method provides a mild and operationally simple approach for the direct trifluoromethylation of unactivated arenes and heteroarenes through a radical-mediated mechanism. It utilizes a photocatalyst, a trifluoromethyl source, and a light source, often a household light bulb.[2][3][4]
General Reaction Scheme
Caption: General workflow for photoredox-catalyzed arene trifluoromethylation.
Experimental Protocol: Trifluoromethylation of 1-Methylpyrrole
A representative protocol for the trifluoromethylation of 1-methylpyrrole using triflyl chloride (TfCl) as the CF₃ source and Ru(bpy)₃Cl₂ as the photocatalyst is as follows:
-
Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with Ru(bpy)₃Cl₂ (0.005 mmol, 1 mol%), 1-methylpyrrole (0.5 mmol, 1.0 equiv.), and 2.0 mL of anhydrous acetonitrile.
-
Reagent Addition: Triflyl chloride (1.0 mmol, 2.0 equiv.) and 2,6-lutidine (1.0 mmol, 2.0 equiv.) are added sequentially via syringe.
-
Irradiation: The vial is sealed with a Teflon-lined cap, removed from the glovebox, and placed approximately 5-10 cm from a standard 26W compact fluorescent lamp. The reaction mixture is stirred and irradiated at room temperature.
-
Workup: After 12 hours, the reaction is quenched with saturated aqueous sodium bicarbonate solution (5 mL) and extracted with diethyl ether (3 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-trifluoromethyl-1-methylpyrrole.
Substrate Scope and Yields
| Substrate | Product | Yield (%) |
| 1-Methylpyrrole | 2-Trifluoromethyl-1-methylpyrrole | 94 |
| Furan | 2-Trifluoromethylfuran | 85 |
| Thiophene | 2-Trifluoromethylthiophene | 82 |
| Anisole | o-Trifluoromethylanisole | 78 |
| Toluene | o-Trifluoromethyltoluene | 72 |
Data compiled from representative photoredox trifluoromethylation literature.
Proposed Mechanism
Caption: Proposed mechanism for photoredox-catalyzed arene trifluoromethylation.
Method 2: Copper-Mediated Trifluoromethylation of Aryl Boronic Acids
This method allows for the trifluoromethylation of aryl and heteroaryl boronic acids at room temperature. It is a user-friendly protocol that tolerates a wide range of functional groups.[1]
General Reaction Scheme
Caption: General workflow for copper-mediated arene trifluoromethylation.
Experimental Protocol: Trifluoromethylation of 4-Methoxyphenylboronic Acid
A representative protocol for the copper-mediated trifluoromethylation of 4-methoxyphenylboronic acid is as follows:
-
Reaction Setup: To a 20 mL vial is added 4-methoxyphenylboronic acid (0.2 mmol, 1.0 equiv.), copper(I) thiophene-2-carboxylate (0.4 mmol, 2.0 equiv.), and 1,10-phenanthroline (0.4 mmol, 2.0 equiv.).
-
Reagent Addition: Anhydrous DMF (2.0 mL) is added, followed by the slow addition of (trifluoromethyl)trimethylsilane (TMSCF₃) (0.4 mmol, 2.0 equiv.).
-
Reaction Conditions: The vial is sealed and the mixture is stirred at 60 °C.
-
Workup: After 12 hours, the reaction mixture is cooled to room temperature, diluted with diethyl ether (20 mL), and washed with water (3 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-methoxy-1-(trifluoromethyl)benzene.
Substrate Scope and Yields
| Aryl Boronic Acid | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoromethyl)benzene | 85 |
| 4-Chlorophenylboronic acid | 1-Chloro-4-(trifluoromethyl)benzene | 78 |
| 3-Nitrophenylboronic acid | 1-Nitro-3-(trifluoromethyl)benzene | 65 |
| 2-Naphthylboronic acid | 2-(Trifluoromethyl)naphthalene | 81 |
| Thiophen-2-ylboronic acid | 2-(Trifluoromethyl)thiophene | 72 |
Data compiled from representative copper-mediated trifluoromethylation literature.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for copper-mediated arene trifluoromethylation.
Method 3: Silver-Mediated C-H Trifluoromethylation
This method describes the C-H trifluoromethylation of aromatic substrates using a silver salt as a mediator and TMSCF₃ as the trifluoromethyl source.[5]
General Reaction Scheme
Caption: General workflow for silver-mediated arene trifluoromethylation.
Experimental Protocol: Trifluoromethylation of Benzene
A representative protocol for the silver-mediated trifluoromethylation of benzene is as follows:
-
Reaction Setup: A pressure-rated vial is charged with silver(I) fluoride (0.3 mmol, 1.5 equiv.), potassium persulfate (0.4 mmol, 2.0 equiv.), and a stir bar.
-
Reagent Addition: Benzene (0.2 mmol, 1.0 equiv.) and trifluoroacetic acid (2.0 mL) are added. The vial is sealed with a Teflon-lined cap.
-
Reaction Conditions: The mixture is stirred at 80 °C for 12 hours.
-
Workup: The reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL). The organic layer is carefully washed with saturated aqueous sodium bicarbonate solution until effervescence ceases, then with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation. The crude product is purified by preparative gas chromatography to afford trifluoromethylbenzene.
Substrate Scope and Yields
| Arene | Product | Yield (%) |
| Benzene | Trifluoromethylbenzene | 65 |
| 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxy-2-(trifluoromethyl)benzene | 88 |
| Naphthalene | 1-(Trifluoromethyl)naphthalene | 55 |
| Caffeine | 8-(Trifluoromethyl)caffeine | 42 |
Data compiled from representative silver-mediated trifluoromethylation literature.
These established methods provide reliable and versatile routes to trifluoromethylated arenes, which are valuable compounds in pharmaceutical and agrochemical research. The choice of method will depend on the specific substrate, desired regioselectivity, and available starting materials.
References
- 1. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Silver-mediated trifluoromethylation of arenes using TMSCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis and Applications of Dimethylsulfonio(trifluoro)boranuide in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylsulfonio(trifluoro)boranuide, more commonly known as boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a versatile and potent Lewis acid catalyst. Its stability, commercial availability, and ease of handling compared to gaseous boron trifluoride make it an invaluable reagent in organic synthesis, particularly within the pharmaceutical industry. This document provides detailed application notes and scalable synthesis protocols for BF₃·SMe₂, catering to laboratory, pilot, and industrial production needs.
The primary application of BF₃·SMe₂ in drug development lies in its ability to catalyze a variety of chemical transformations, including the cleavage of ethers, a crucial step in the deprotection of hydroxyl functional groups in complex molecules.[1] Its utility extends to facilitating carbon-carbon bond formation, rearrangements, and other acid-catalyzed reactions essential for the synthesis of active pharmaceutical ingredients (APIs).[2]
Synthesis of this compound (BF₃·SMe₂)
The synthesis of BF₃·SMe₂ involves the exothermic reaction between gaseous boron trifluoride (BF₃) and dimethyl sulfide (SMe₂). The reaction can be controlled at various scales by careful management of temperature and reagent addition rates.
Comparative Synthesis Data at Different Scales
The following table summarizes typical reaction parameters and outcomes for the synthesis of BF₃·SMe₂ at laboratory, pilot, and industrial scales. The data for the industrial scale is derived from a patented process, highlighting a robust and efficient method for large-scale production.[3]
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale[3] |
| Scale | 10 - 100 g | 1 - 10 kg | > 100 kg |
| Dimethyl Sulfide (SMe₂) Molar Ratio | 1.05 - 1.1 equivalents | 1.02 - 1.05 equivalents | 1 : 0.9 - 1.0 (to BF₃) |
| Boron Trifluoride (BF₃) Molar Ratio | 1.0 equivalent | 1.0 equivalent | 1 : 0.9 - 1.0 (to SMe₂) |
| Solvent | Dichloromethane or neat | Dichloromethane or neat | Neat (Gas-phase reaction) |
| Reaction Temperature | 0 °C to room temperature | 10 °C to 40 °C | 45 °C to 85 °C |
| Reaction Time | 1 - 3 hours | 2 - 5 hours | 0.8 - 1.2 hours |
| Typical Yield | 90 - 98% | 92 - 97% | > 98% (e.g., 101.2 kg from 50 kg SMe₂) |
| Purity (Typical) | > 95% (by NMR) | > 97% (by GC/NMR) | High purity, colorless liquid |
| Work-up/Purification | Removal of solvent in vacuo | Removal of solvent in vacuo | Direct product, cooling and discharge |
Experimental Protocols
Laboratory Scale Synthesis (ca. 50 g)
Materials:
-
Dimethyl sulfide (SMe₂), anhydrous
-
Boron trifluoride gas (BF₃)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask or three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a bubbler.
Procedure:
-
In a fume hood, equip a 250 mL three-necked flask with a magnetic stir bar, a gas inlet adapter connected to a BF₃ cylinder via polyethylene tubing, and a septum.
-
Dry the flask thoroughly with a heat gun under a stream of inert gas (nitrogen or argon).
-
Add anhydrous dimethyl sulfide (e.g., 25 mL, ~0.34 mol) to the flask via a syringe.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly bubble boron trifluoride gas into the stirred dimethyl sulfide solution. The reaction is exothermic; maintain the temperature below 10 °C.
-
Continue the addition of BF₃ until a slight excess is observed (fuming at the bubbler outlet).
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
The resulting colorless to pale yellow liquid is the boron trifluoride dimethyl sulfide complex. For most applications, it can be used directly. If a solvent was used, it can be removed under reduced pressure.
Industrial Scale Synthesis (>100 kg)[3]
This protocol is based on a patented gas-phase complex reaction method which is highly efficient for large-scale production.
Equipment:
-
A jacketed reactor equipped with a reflux condenser, stirrer, and gas inlet/outlet.
Procedure:
-
Charge the reactor with dimethyl sulfide (e.g., 50 kg).
-
Heat the reactor to a temperature between 45 °C and 85 °C (e.g., 60°C) to generate refluxing dimethyl sulfide vapor.
-
Maintain a cooling water temperature in the reflux condenser between -30 °C and 0 °C (e.g., -15°C).
-
Introduce gaseous boron trifluoride into the reactor at a controlled flow rate (e.g., 30-120 kg/h ). The reaction between the gaseous BF₃ and the refluxing SMe₂ vapor is rapid and efficient.
-
Continue the introduction of BF₃ until the reflux of dimethyl sulfide ceases, indicating the completion of the reaction. This typically takes 0.8 to 1.2 hours.
-
Cool the reactor to 10 °C to 30 °C.
-
Discharge the resulting high-purity boron trifluoride dimethyl sulfide complex. For example, using 50 kg of dimethyl sulfide can yield approximately 101.2 kg of the product.[3]
Applications in Pharmaceutical Synthesis
BF₃·SMe₂ is a key reagent in the synthesis of numerous pharmaceutical compounds. Its primary role is often as a potent yet controllable Lewis acid for the cleavage of ether protecting groups, particularly methyl ethers, which are common in natural product synthesis and medicinal chemistry.[4]
Example: Demethylation in the Synthesis of a Natural Product Analog
A common application is the demethylation of aromatic methyl ethers to unveil a phenol, a functional group often crucial for the biological activity of a drug molecule.
General Reaction Scheme:
Caption: General demethylation of an aryl methyl ether using BF₃·SMe₂.
Workflow and Logical Relationships
Synthesis and Application Workflow
The following diagram illustrates the general workflow from the synthesis of BF₃·SMe₂ to its application in the preparation of an active pharmaceutical ingredient (API).
Caption: Workflow from BF₃·SMe₂ synthesis to its use in API manufacturing.
Safety and Handling
Boron trifluoride dimethyl sulfide complex is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reagent reacts with water to release toxic and corrosive fumes. Therefore, all glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This compound (BF₃·SMe₂) is a critical reagent for pharmaceutical research and development. The provided protocols offer scalable and efficient methods for its synthesis. Its application as a potent Lewis acid, particularly in ether deprotection, facilitates the synthesis of complex drug molecules. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory and in industrial settings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Electrophilic Trifluoromethylation Reactions
A Note on Nomenclature: The term "Dimethylsulfonio(trifluoro)boranuide" does not correspond to a recognized trifluoromethylating agent. It is likely a misnomer for a reagent used in trifluoromethylation. This guide focuses on a widely used and commercially available class of electrophilic trifluoromethylating reagents, specifically Togni's reagents, to provide relevant and practical information for optimizing your reactions.
General Troubleshooting Guide
This guide addresses common issues encountered during electrophilic trifluoromethylation reactions using reagents like Togni's reagent II.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive Reagent: The trifluoromethylating reagent may have degraded due to improper storage or exposure to moisture. 2. Insufficient Activation: The substrate may require activation by a Lewis or Brønsted acid, which may be absent or used in insufficient quantity.[1][2] 3. Low Reaction Temperature: The reaction may require thermal energy to proceed at an adequate rate. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity.[3] | 1. Use a fresh batch of the reagent and store it under an inert atmosphere in a cool, dark place. 2. For substrates like alcohols, add a catalytic amount of a Lewis acid such as Zn(NTf₂)₂.[1][4] For other substrates, a copper(I) catalyst may be necessary.[5] 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. 4. Screen different solvents. For instance, while DMF can be a good solvent, in some cases it can also act as a hydrogen source, leading to side products.[3] 1,4-Dioxane or acetonitrile are common alternatives.[3] |
| Formation of Side Products | 1. Radical-mediated Side Reactions: Many trifluoromethylation reactions with Togni's reagents proceed via a radical mechanism, which can lead to undesired side products.[5] 2. Reaction with Solvent: As mentioned, solvents like DMF can participate in the reaction.[3] 3. Substrate Decomposition: The reaction conditions (e.g., temperature, catalyst) may be too harsh for the substrate. | 1. The addition of a radical scavenger like TEMPO can help determine if a radical pathway is dominant.[5] Adjusting the catalyst or additives might control the radical pathway. 2. Switch to a more inert solvent. 3. Lower the reaction temperature or use a milder catalyst. |
| Poor Reproducibility | 1. Variability in Reagent Quality: The purity and activity of the trifluoromethylating reagent can vary between batches. 2. Atmospheric Moisture: The reaction may be sensitive to moisture. 3. Inconsistent Catalyst Activity: The catalyst's activity can be affected by its source, purity, and handling. | 1. Purchase reagents from a reputable supplier and consider titrating a new batch to determine its activity. 2. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 3. Use a consistent source of catalyst and handle it under inert conditions if it is air- or moisture-sensitive. |
| Safety Concerns (e.g., exotherm) | 1. Thermal Instability of the Reagent: Togni's reagent II is known to be metastable and can undergo exothermic decomposition upon heating.[6] | 1. Avoid heating the solid reagent.[1] When running reactions at elevated temperatures, ensure proper temperature control and consider adding the reagent in portions. Always handle the reagent with appropriate personal protective equipment in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle Togni's reagent II?
A1: Togni's reagent II is a colorless crystalline solid that is metastable at room temperature.[6] It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. It is important to avoid heating the solid material, as it can undergo strong exothermic decomposition.[6] It can also react violently with strong acids, bases, and reducing agents.[6]
Q2: My substrate is an alcohol. What are the best conditions for its trifluoromethylation?
A2: The direct trifluoromethylation of alcohols often requires the use of a Lewis acid catalyst.[4] Zinc salts, such as Zn(NTf₂)₂, have been found to be effective.[1][4] The reaction can often be run neat (using the alcohol as the solvent) or in a solvent like dichloromethane.[4] The optimal amount of catalyst and reaction temperature will depend on the specific alcohol.
Q3: I am trying to trifluoromethylate an alkene. What catalyst should I use?
A3: Copper-catalyzed systems are commonly used for the trifluoromethylation of alkenes with Togni's reagents.[6][7] Copper(I) salts like CuI are often effective.[5] The choice of solvent and any additional additives can influence the reaction's outcome, potentially leading to hydrotrifluoromethylation, vinylic trifluoromethylation, or iodo-trifluoromethylation.[3]
Q4: Can I run the reaction without a metal catalyst?
A4: Yes, transition-metal-free trifluoromethylations with Togni's reagents are possible for certain substrates and under specific conditions.[8] For example, the hydrotrifluoromethylation of some alkenes can be achieved with the addition of K₂CO₃ in DMF, where DMF acts as the hydrogen source.[3]
Q5: How can I optimize the reaction yield?
A5: Optimization should be systematic. Start with a standard set of conditions and vary one parameter at a time. Key parameters to screen include:
-
Catalyst: For copper-catalyzed reactions, screen different copper salts (e.g., CuI, CuCl, CuBr).[5]
-
Solvent: Test a range of polar aprotic solvents like acetonitrile, DMF, and 1,4-dioxane.[3]
-
Additives/Bases: Depending on the reaction, bases like K₂CO₃ or iodide sources like TBAI can significantly impact the product distribution and yield.[3]
-
Temperature: Evaluate a range of temperatures, starting from room temperature.
-
Concentration: The concentration of the reactants can also play a role.
Data Presentation: Optimization of Alkene Trifluoromethylation
The following table summarizes the effect of different additives and solvents on the trifluoromethylation of an alkene using Togni's reagent, leading to different products.
| Entry | Additive | Solvent | Product(s) | Yield (%) |
| 1 | K₂CO₃ | DMF | Hydrotrifluoromethylation | 75 |
| 2 | TBAI | 1,4-Dioxane | Vinylic Trifluoromethylation | 88 |
| 3 | KI | 1,4-Dioxane | Iodotrifluoromethylation | 92 |
| Data adapted from studies on the reaction of simple alkenes with Togni's reagent.[3] |
Experimental Protocols
Example Protocol: Copper-Catalyzed Trifluoromethylation of an Enamine
This protocol is a general guideline for the trifluoromethylation of an enamine followed by azirination, as described in the literature.[5]
Materials:
-
Enamine substrate (1.0 mmol)
-
Togni's reagent II (1.2 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the enamine substrate (1.0 mmol), Togni's reagent II (1.2 mmol), and CuI (0.2 mmol).
-
Add anhydrous 1,2-dichloroethane (10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent, followed by extraction and purification by column chromatography.
Visualizations
Caption: A general workflow for optimizing trifluoromethylation reactions.
Caption: Simplified radical mechanism for trifluoromethylation.
References
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. Togni Reagent II - Enamine [enamine.net]
- 8. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
"common side reactions with Dimethylsulfonio(trifluoro)boranuide"
Disclaimer
The compound "Dimethylsulfonio(trifluoro)boranuide" is not a standard chemical name found in the scientific literature based on initial searches. For the purpose of this guide, we will assume this name refers to a zwitterionic molecule with the structure (CH₃)₂S⁺-BF₃⁻ . This guide is therefore based on the general chemical principles of sulfonium salts and trifluoroborates.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this reagent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: Based on its assumed zwitterionic structure, this compound is expected to be a relatively stable, crystalline solid at room temperature, similar to many other sulfonium salts and trifluoroborates.[1][2] However, its stability can be compromised by moisture, strong acids or bases, and high temperatures. Organotrifluoroborates are generally tolerant of air and moisture.[3]
Q2: What are the expected main reaction pathways for this reagent?
A2: Given its structure, this compound can act as:
-
A source of a dimethylsulfonium group for transfer to a nucleophile.
-
A Lewis acid-base complex that may dissociate under certain conditions.
-
The trifluoroborate moiety can potentially participate in reactions typical for organotrifluoroborates, such as Suzuki-Miyaura cross-coupling, after appropriate activation.[1][2][3]
Q3: What are the common solvents for reactions involving this reagent?
A3: Polar aprotic solvents such as acetonitrile, DMF, and DMSO are generally suitable for dissolving and reacting sulfonium salts.[4] The solubility of trifluoroborate salts can be poor in apolar organic solvents.[5] For reactions involving the trifluoroborate moiety, solvent systems compatible with the specific reaction type (e.g., toluene/water for some Suzuki-Miyaura couplings) should be considered.[1]
Q4: How should I store this compound?
A4: To prevent decomposition, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
If you are experiencing low or no yield in your reaction, consider the following potential causes and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Reagent Decomposition | Store the reagent under inert gas (e.g., argon or nitrogen) and in a desiccator. Before use, ensure the reagent is a free-flowing solid. | The sulfonium trifluoroborate adduct may be sensitive to moisture and air, leading to hydrolysis or oxidation. |
| Incorrect Solvent | Ensure the solvent is anhydrous and appropriate for the reaction type. | Protic solvents may interfere with reactions involving strong bases or highly reactive intermediates. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Run the reaction at a lower temperature to minimize side reactions or at a higher temperature if the activation energy is high. | Thermal decomposition can be a significant side reaction for some sulfonium salts. |
| Incomplete Dissociation | If the reaction requires dissociation of the S-B bond, consider additives that can facilitate this, such as a Lewis acid or base, depending on the reaction mechanism. | The covalent bond between sulfur and boron may be strong and require specific conditions to cleave for subsequent reactions. |
| Protodeboronation of Trifluoroborate | Ensure the reaction conditions are not strongly acidic, as this can lead to the cleavage of the C-B bond if the trifluoroborate is part of a larger organic moiety.[5] | The trifluoroborate group can be cleaved from an organic backbone under acidic conditions, leading to an inactive reagent. |
Experimental Protocol: General Procedure for a Nucleophilic Substitution Reaction
-
To a stirred solution of the nucleophile (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Presence of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in your analytical data may indicate the formation of side products.
Common Side Products and Their Formation
| Side Product | Potential Formation Pathway | Suggested Mitigation |
| Dimethyl Sulfide ((CH₃)₂S) | Nucleophilic attack on the sulfur atom, leading to the displacement of the trifluoroborate group. | This is often an expected byproduct when the reagent acts as a leaving group. No mitigation is needed if this is the intended pathway. |
| Hydrolyzed Trifluoroborate (Boronic Acid) | Presence of water in the reaction mixture can lead to the hydrolysis of the trifluoroborate.[3] | Use anhydrous solvents and reagents. Store the reagent in a desiccator. |
| Products of Ylide Formation | In the presence of a strong base, deprotonation of a methyl group can form a sulfur ylide, which can then react with electrophiles like aldehydes or ketones.[4] | Avoid strong bases if ylide formation is not the intended reaction pathway. |
| Elimination Products | If the sulfonium salt has a beta-hydrogen, elimination can occur in the presence of a base. | Choose a base that is sterically hindered or less prone to inducing elimination. |
Visualizations
Diagram 1: Potential Decomposition Pathways
Caption: Potential decomposition and reaction pathways of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Diagram 3: Side Product Formation Logic
Caption: Relationship between reaction conditions and common side products.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 4. Sulfonium - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Purification of Products from Dimethylsulfonio(trifluoro)boranuide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of products from reactions involving Dimethylsulfonio(trifluoro)boranuide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can be categorized as follows:
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Reagent-related impurities:
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Unreacted this compound.
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Impurities from the reagent itself, which can include trace amounts of water, hydrogen fluoride (HF), and silicon tetrafluoride (SiF₄) from its industrial synthesis.[1]
-
-
Reaction byproducts:
-
Dimethyl sulfide (DMS): A volatile byproduct from the sulfonium salt.
-
Boron trifluoride (BF₃) or its derivatives: These can be present depending on the reaction workup.
-
Pentafluoroethylated compounds: These can form as side products, particularly at higher reaction temperatures.[2][3]
-
Sulfonic acids: May form from the decomposition of related sulfonate ester reagents under certain conditions, providing a potential analogy for side reactions.[4][5]
-
-
Solvent and other reagents:
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Residual reaction solvents.
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Byproducts from other reagents used in the reaction.
-
Q2: My trifluoromethylated product is an oil and difficult to purify. What can I do?
A2: Oily products, especially those containing fluorine, can be challenging. Here are a few strategies:
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Attempt co-distillation: If your product is volatile, co-distillation with a suitable solvent can sometimes help remove impurities.
-
Chromatography: Flash column chromatography is a very common and effective method. Consider using a fluorinated stationary phase for better separation of fluorinated compounds.[4]
-
Salt formation: If your product has an acidic or basic functional group, forming a salt can often induce crystallization. The resulting crystalline salt can then be purified by recrystallization and the parent compound regenerated.
-
Derivative formation: In some cases, converting the oily product to a crystalline derivative for purification, followed by regeneration of the original product, can be a viable strategy.
Q3: How do I choose a suitable solvent for recrystallizing my trifluoromethylated product?
A3: Selecting the right solvent is crucial for successful recrystallization. Here are some guidelines:
-
"Like dissolves like" is a starting point: Consider the polarity of your trifluoromethylated product. The trifluoromethyl group itself is hydrophobic and highly electronegative, which influences the overall polarity.[1]
-
Ideal solubility profile: The ideal solvent should dissolve your product well at elevated temperatures but poorly at room temperature or below.
-
Solvent mixtures: Often, a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) provides the best results for recrystallization. Common mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.
-
Solubility testing: Before attempting a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents to identify the most promising candidates.
Q4: I am seeing unexpected peaks in my ¹⁹F NMR spectrum after the reaction. What could they be?
A4: Unexpected peaks in the ¹⁹F NMR spectrum can indicate the presence of fluorine-containing byproducts.
-
Pentafluoroethylated adducts: As mentioned, these can form at elevated temperatures and will have a distinct ¹⁹F NMR signal.[2][3]
-
Unreacted starting material: Compare the spectrum to that of this compound.
-
Degradation products: Depending on the reaction conditions and the stability of your product, degradation may occur.
-
Isomers: If your reaction can produce constitutional isomers, these will likely have different ¹⁹F NMR chemical shifts.
A crude ¹⁹F NMR can be a powerful tool to assess the success of your reaction and identify potential purification challenges early on.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Steps |
| Product loss during workup | - Ensure proper phase separation during extractions. - Minimize the number of transfer steps. - Back-extract the aqueous layer to recover any dissolved product. |
| Product co-elutes with impurities during chromatography | - Optimize the solvent system for better separation. - Consider using a different stationary phase (e.g., fluorinated silica gel). - Employ gradient elution for complex mixtures. |
| Product is too soluble in the recrystallization solvent | - Use a less polar solvent or a solvent mixture with a higher proportion of the "poor" solvent. - Ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation. - Place the crystallization flask in an ice bath or refrigerator to further decrease solubility. |
| Product decomposition on silica gel | - Deactivate the silica gel by treating it with a small amount of triethylamine in the eluent. - Consider alternative purification methods like recrystallization or distillation if the product is highly sensitive. |
Problem 2: Persistent impurities after chromatography.
| Possible Cause | Troubleshooting Steps |
| Inadequate separation | - Use a longer column for better resolution. - Employ a shallower solvent gradient during elution. - Try a different solvent system with different selectivities. |
| Overloading the column | - Reduce the amount of crude product loaded onto the column. A general rule of thumb is to load 1-10% of the silica gel weight. |
| Formation of azeotropes with solvent | - After concentrating the fractions, try removing residual solvent under high vacuum, possibly with gentle heating. - Consider a solvent-free purification method like sublimation if the product is suitable. |
| Presence of highly non-polar or polar impurities | - For non-polar impurities, a pre-elution with a non-polar solvent (e.g., hexane) can be effective. - For very polar impurities, a plug of silica gel filtration before the main column can be beneficial. |
Problem 3: Difficulty with recrystallization.
| Possible Cause | Troubleshooting Steps |
| Oiling out | - The boiling point of the solvent may be too high. Use a lower-boiling solvent. - The solution may be supersaturated. Add a small amount of additional hot solvent. - Re-dissolve the oil in hot solvent and try cooling at a slower rate. |
| No crystal formation | - The solution may not be saturated enough. Carefully evaporate some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Cool the solution to a lower temperature (ice bath or freezer). |
| Crystals are very fine or powdery | - This can be due to rapid cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Consider using a different solvent system that promotes slower crystal growth. |
Experimental Protocols
General Workup Procedure for this compound Reactions
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Quenching: After the reaction is complete (monitored by TLC, GC-MS, or NMR), cool the reaction mixture to room temperature. Cautiously quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to neutralize any remaining acidic species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine. This helps to remove any remaining inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Initial Purification Assessment: Analyze the crude product by ¹H and ¹⁹F NMR to assess the purity and identify the major components before proceeding with further purification.
Protocol for Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Protocol for Purification by Recrystallization
-
Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent pair.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Recrystallization of Trifluoromethylated Compounds
| Solvent/Solvent System | Polarity | Typical Applications |
| Hexane / Heptane | Non-polar | For non-polar to moderately polar compounds. |
| Toluene | Moderately polar | Good for aromatic compounds. |
| Dichloromethane (DCM) | Moderately polar | Often used in combination with less polar solvents. |
| Ethyl Acetate (EtOAc) | Polar aprotic | A versatile solvent, often used with hexanes. |
| Acetone | Polar aprotic | Good for moderately polar compounds. |
| Ethanol / Methanol | Polar protic | For more polar compounds, often mixed with water. |
| Water | Very polar | For highly polar, water-soluble compounds. |
Table 2: Troubleshooting Summary for Purification Methods
| Purification Method | Common Problem | Potential Solution(s) |
| Chromatography | Poor Separation | Optimize eluent, change stationary phase, use a longer column. |
| Product Decomposition | Deactivate silica, use alternative purification. | |
| Recrystallization | Oiling Out | Use a lower boiling point solvent, slower cooling. |
| No Crystal Formation | Concentrate solution, induce crystallization (scratching, seeding). |
Mandatory Visualizations
Caption: General experimental workflow from reaction to purified product.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. Buy this compound | 353-43-5 [smolecule.com]
- 2. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
"managing decomposition of Dimethylsulfonio(trifluoro)boranuide during reactions"
Welcome to the technical support center for Dimethylsulfonio(trifluoro)boranuide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing this reagent during chemical reactions, with a focus on preventing and troubleshooting its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a Lewis acid-base adduct. It serves as a convenient and easier-to-handle source of boron trifluoride (BF₃), a versatile Lewis acid catalyst in organic synthesis. Its applications include catalyzing a wide range of reactions such as carbon-carbon bond formation, etherifications, and as an initiator for polymerizations.
Q2: What are the main causes of this compound decomposition?
The primary triggers for the decomposition of this compound are:
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Moisture: The compound is sensitive to water and moist air, which can lead to hydrolysis.
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Elevated Temperatures: Although it possesses moderate thermal stability, high temperatures can cause the breakdown of the sulfur-boron coordinate bond.
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Incompatible Reagents: Contact with strong oxidizing agents, strong bases, and alkaline materials can lead to vigorous and sometimes hazardous reactions.
Q3: What are the observable signs of decomposition?
While handling this compound, be vigilant for the following indicators of decomposition:
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Fuming in Air: Exposure to moist air may produce white fumes, which is a result of hydrolysis and the formation of boric acid and hydrogen fluoride.
-
Discoloration: A fresh, pure reagent should be a clear, colorless to light yellow liquid. The development of a brown coloration can signify the presence of impurities or degradation products.
-
Gas Evolution: The formation of gaseous byproducts may be observed as bubbling or an increase in pressure within the reaction vessel.
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Precipitate Formation: The formation of insoluble byproducts may result in the appearance of a solid precipitate.
Q4: How should I properly store this compound?
To ensure the longevity and reactivity of the reagent, adhere to the following storage guidelines:
-
Inert Atmosphere: Store the container under a dry, inert atmosphere such as nitrogen or argon.
-
Cool and Dry Location: Keep the reagent in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. A recommended storage temperature is typically 2-8°C.
-
Tightly Sealed Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air. Specialized containers with septa (e.g., Sure/Seal™ bottles) are ideal for maintaining an inert atmosphere.[1]
-
Avoid Incompatibles: Store separately from incompatible materials like strong bases, oxidizing agents, and water-containing solvents.
Q5: What are the decomposition byproducts of this compound?
Upon contact with water, this compound undergoes hydrolysis. This reaction breaks down the complex to form boric acid (B(OH)₃), hydrofluoric acid (HF), and dimethyl sulfide (Me₂S). The hydrofluoric acid can further react with the boron trifluoride to form fluoroboric acid (HBF₄).[2][3][4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction is sluggish or does not proceed to completion. | Decomposition of the reagent due to moisture in the reaction setup. | Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum before use. Use anhydrous solvents and reagents. Handle the this compound under a strict inert atmosphere (nitrogen or argon). |
| Formation of unexpected side products. | The reagent has degraded, leading to the presence of catalytic or reactive impurities. | Use a fresh bottle of the reagent or purify the existing stock if possible. Verify the purity of the reagent before use. |
| White fumes are observed upon addition of the reagent. | Exposure of the reagent to moist air during transfer. | Improve your air-sensitive transfer techniques. Use a syringe or cannula for transfers under a positive pressure of an inert gas. Minimize the time the reagent is exposed to the atmosphere. |
| A brown discoloration is present in the reagent bottle. | Gradual decomposition over time or exposure to contaminants. | While a slight yellow tint may be acceptable, a significant brown color suggests considerable degradation. It is advisable to use a fresh batch of the reagent for sensitive reactions. |
| Vigorous, exothermic reaction upon addition of a co-reagent. | Incompatibility with the added reagent (e.g., a strong base or oxidizing agent). | Review the compatibility of all reagents in your reaction. Ensure that this compound is not added directly to highly reactive or incompatible substances. |
Quantitative Data Summary
Direct quantitative data on the decomposition of this compound is not widely available in the literature. However, data from analogous BF₃ adducts can provide useful insights into its stability.
| Parameter | Compound | Value | Notes |
| Melting Point | Boron trifluoride ethylamine complex | 85-89 °C | Provides an indication of the thermal stability of a similar BF₃-amine adduct.[7] |
| Boiling Point | Boron trifluoride diethyl etherate | 126 °C | Illustrates the volatility and thermal stability of a common BF₃ etherate complex.[2] |
| Flash Point | This compound | -16 °C | Indicates the reagent is highly flammable. |
Experimental Protocols
General Protocol for a Lewis Acid Catalyzed Reaction
This protocol outlines the general steps for using this compound as a Lewis acid catalyst while minimizing the risk of decomposition.
1. Preparation of the Reaction Apparatus:
- All glassware (e.g., round-bottom flask, addition funnel, condenser) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or flame-dried under high vacuum.
- Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
- Use rubber septa to seal the reaction flask and other openings to maintain an inert atmosphere.
2. Reagent and Solvent Preparation:
- Use only anhydrous solvents. If not purchased as anhydrous, solvents should be appropriately dried and distilled before use.
- Ensure all other reagents are also anhydrous.
3. Transfer of this compound:
- Use standard air-sensitive techniques for all transfers.[1][8][9]
- A dry, gas-tight syringe with a needle is typically used to withdraw the desired volume of the reagent from a Sure/Seal™ or similar septum-sealed bottle.
- Before drawing the liquid, flush the syringe with dry nitrogen or argon.
- Puncture the septum of the reagent bottle with the needle and slowly draw the required volume. It is good practice to maintain a slight positive pressure of inert gas in the reagent bottle.
4. Reaction Execution:
- The substrate and solvent are typically added to the reaction flask first, under an inert atmosphere.
- The reaction mixture is then cooled to the desired temperature (e.g., with an ice bath or dry ice/acetone bath).
- This compound is added dropwise via syringe through the septum. A slow addition rate is often crucial to control the reaction exotherm.
- The reaction is stirred at the appropriate temperature for the required duration.
5. Reaction Quenching and Workup:
- Once the reaction is complete, it is typically quenched by the slow addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate or water, at a low temperature. Caution: Quenching can be exothermic.
- Proceed with the standard extraction and purification procedures for your product.
Visualizations
Caption: Hydrolytic decomposition pathway.
Caption: Troubleshooting workflow for reactions.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 3. $B{{F}_{3}}$ on hydrolysis formsa) ${{H}_{3}}B{{O}_{3}}$b) $HB{{F}_{4}}$c) both a) and b)d) None of these [vedantu.com]
- 4. doubtnut.com [doubtnut.com]
- 5. doubtnut.com [doubtnut.com]
- 6. jeeadvancedchemistry.quora.com [jeeadvancedchemistry.quora.com]
- 7. 三氟化硼乙胺络合物 | Sigma-Aldrich [sigmaaldrich.com]
- 8. web.mit.edu [web.mit.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"effect of temperature on Dimethylsulfonio(trifluoro)boranuide stability and reactivity"
Welcome to the Technical Support Center for Dimethylsulfonio(trifluoro)boranuide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and reactivity of this compound, also commonly known as boron trifluoride dimethyl sulfide complex (BF₃·SMe₂).
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
A1: this compound is a relatively stable complex, particularly when compared to gaseous boron trifluoride. It has a boiling point higher than 120°C, indicating it can be handled at moderately elevated temperatures. However, at higher temperatures, it will undergo thermal decomposition.
Q2: At what temperature does this compound decompose?
Q3: What are the decomposition products of this compound?
A3: Thermal decomposition of this compound will regenerate dimethyl sulfide and boron trifluoride. In the presence of other reagents or moisture, further reactions can occur. Under fire conditions, hazardous decomposition products can include borane/boron oxides, carbon oxides, hydrogen fluoride, and sulfur oxides.
Q4: How does temperature affect the reactivity of this compound in a reaction?
A4: The reactivity of this compound as a Lewis acid catalyst is temperature-dependent. Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition of the complex, reducing its catalytic activity and potentially leading to undesired side reactions. The optimal temperature is highly dependent on the specific reaction being performed.
Q5: Is this compound sensitive to moisture?
A5: Yes, this compound is moisture-sensitive. Contact with water can lead to hydrolysis, forming boric acid and hydrogen fluoride. It is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to ensure its stability and reactivity.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR). |
| Decomposition of the Reagent | If the reaction is run at a high temperature, the complex may be decomposing. Consider running the reaction at a lower temperature for a longer duration. |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Improper Reagent Handling | Handle this compound under an inert atmosphere. Ensure the reagent has been stored properly according to the manufacturer's instructions. |
Issue 2: Formation of Byproducts or Decomposition of Starting Material
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Decrease the reaction temperature. High temperatures can lead to side reactions or decomposition of sensitive functional groups. |
| Prolonged Reaction Time | Optimize the reaction time. Monitor the reaction closely to determine the point of maximum conversion of the starting material to the desired product. |
| Excess of Lewis Acid | Titrate the amount of this compound used. An excess of the Lewis acid can sometimes promote unwanted side reactions. |
Data Presentation
Summary of Temperature Effects on this compound
| Parameter | Temperature Range | Observations and Recommendations |
| Storage | 2-8°C (Recommended) | Store in a cool, dry, well-ventilated area away from heat and ignition sources. |
| Synthesis | 45-85°C | The complex is typically prepared in this temperature range.[1] |
| General Reactivity | 0°C to reflux | The optimal temperature is reaction-dependent. Lower temperatures are often used for selective reactions, while higher temperatures can increase reaction rates. |
| Boiling Point | >120°C | The complex is a liquid at room temperature and has a relatively high boiling point.[1] |
| Decomposition | Elevated Temperatures | Dissociates into dimethyl sulfide and boron trifluoride. Avoid prolonged exposure to high temperatures to maintain catalytic activity. |
Experimental Protocols
General Protocol for a Lewis Acid Catalyzed Reaction
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the substrate and anhydrous solvent to an oven-dried reaction flask equipped with a magnetic stirrer and a thermometer.
-
Cooling (if required): Cool the reaction mixture to the desired temperature (e.g., 0°C) using an appropriate cooling bath.
-
Addition of Reagent: Slowly add this compound to the reaction mixture via a syringe.
-
Reaction: Stir the reaction mixture at the specified temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC, NMR).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or water) at a low temperature.
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Work-up: Proceed with the appropriate aqueous work-up and extraction to isolate the desired product.
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Purification: Purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.
Visualizations
Caption: General workflow for a reaction using this compound.
Caption: Troubleshooting logic for low reaction conversion.
References
Technical Support Center: Dimethylsulfonio(trifluoro)boranuide and Trifluoromethylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dimethylsulfonio(trifluoro)boranuide, more commonly known as Boron trifluoride dimethyl sulfide complex (BF3·SMe2). Additionally, this guide addresses common issues encountered in nucleophilic trifluoromethylation reactions, a topic of significant interest to our user base.
Section 1: Understanding this compound (BF3·SMe2)
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound, commonly known as Boron trifluoride dimethyl sulfide complex (BF3·SMe2), is a chemical compound with the formula C₂H₆BF₃S. It is primarily used as a Lewis acid catalyst in a variety of organic reactions.[1][2][3][4] Its stability and ease of handling compared to gaseous boron trifluoride make it a valuable reagent in the laboratory.[1] Key applications include:
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Catalysis: It serves as a catalyst in reactions involving nucleophiles.
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Friedel-Crafts Reactions: It can catalyze the acylation and alkylation of aromatic rings.[1]
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Aldol Condensations: BF3·SMe2 efficiently catalyzes aldol reactions to form carbon-carbon bonds.[1]
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Thioacetalization: It facilitates the conversion of aldehydes to methyl-dithioacetals under mild conditions.[1]
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Dealkylation of Ethers: The complex is used as a reagent for the removal of alkyl groups from ethers.[2][5]
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Synthesis of Phosphine Ligands: It is also employed in the synthesis of boron trifluoride complexes with phosphine ligands.[2]
Q2: Is this compound (BF3·SMe2) used for trifluoromethylation reactions?
A2: Based on available scientific literature, this compound (BF3·SMe2) is not typically used as a direct mediator or reagent for trifluoromethylation reactions. Its role is that of a Lewis acid catalyst. Trifluoromethylation reactions generally employ specific trifluoromethylating agents that can deliver a CF3 group.
Troubleshooting Guide for Common BF3·SMe2 Applications
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | Inactive catalyst | - Use a fresh bottle of BF3·SMe2. The complex can degrade upon exposure to moisture. - Ensure the reagent was stored under anhydrous conditions. |
| Insufficient catalyst loading | - Increase the molar percentage of the catalyst incrementally. | |
| Low reaction temperature | - Gradually increase the reaction temperature. Some reactions require heating to proceed at a reasonable rate. | |
| Inappropriate solvent | - Ensure the solvent is anhydrous. Protic solvents can quench the Lewis acid. - Consider switching to a different aprotic solvent (e.g., DCM, THF, Toluene). | |
| Formation of Side Products | Reaction temperature is too high | - Lower the reaction temperature. Consider running the reaction at 0 °C or room temperature. |
| Excess catalyst | - Reduce the amount of BF3·SMe2 used. | |
| Presence of water | - Rigorously dry all glassware, solvents, and reagents. | |
| Difficulty in Product Isolation | Complex formation with product | - During workup, quench the reaction with a saturated aqueous solution of a mild base (e.g., NaHCO3) to decompose the boron complex. |
| Emulsion formation during workup | - Add a small amount of brine or a different organic solvent to break the emulsion. |
Section 2: General Guidance for Nucleophilic Trifluoromethylation Reactions
While this compound is not a trifluoromethylating agent, difficulties in trifluoromethylation reactions are common. This section provides general troubleshooting for these types of transformations.
Frequently Asked Questions (FAQs)
Q3: What are common reagents for nucleophilic trifluoromethylation?
A3: A widely used reagent for nucleophilic trifluoromethylation is (Trifluoromethyl)trimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent.[6] This reagent requires activation by a nucleophilic initiator, such as a fluoride source, to generate the trifluoromethide anion.[6] Other methods involve the deprotonation of fluoroform (CF3H).[7][8][9][10]
Q4: What is the role of the solvent in nucleophilic trifluoromethylation?
A4: The choice of solvent is critical and can significantly impact the reaction's success. Polar aprotic solvents like DMF and THF are commonly used. The solvent can influence the solubility of the reagents, the stability of the trifluoromethide anion, and the rate of the reaction. For instance, in reactions involving the deprotonation of fluoroform, polar solvents can help to stabilize the resulting trifluoromethyl anion.[8]
Troubleshooting Guide for Nucleophilic Trifluoromethylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Trifluoromethylated Product | Inefficient generation of the CF3- anion | - Ensure the activator (e.g., fluoride source) is fresh and anhydrous. - For methods using CF3H, ensure the base is sufficiently strong and added at the correct temperature. |
| Decomposition of the CF3- anion | - The trifluoromethyl anion is unstable and can decompose to difluorocarbene and a fluoride ion.[10] Maintain low reaction temperatures to minimize decomposition. | |
| Inappropriate solvent | - The choice of solvent can be critical. For TMSCF3 reactions, THF or DMF are common. For CF3H-based methods, polar solvents like DMF or HMPA may be necessary to stabilize the anion.[8] | |
| Formation of Difluorocarbene-derived Byproducts | Decomposition of the CF3- anion | - Lower the reaction temperature. - Ensure rapid trapping of the in situ generated CF3- anion with the electrophile. |
| Reaction is Sluggish or Does Not Proceed | Poor solubility of reagents | - Choose a solvent in which all reactants are soluble. - Gentle heating may be required for some substrates, but this must be balanced against the stability of the trifluoromethyl anion.[9] |
| Unreactive substrate | - Some electrophiles are not reactive enough. Consider derivatizing the substrate to increase its electrophilicity. |
Experimental Workflow & Logic Diagrams
The following diagrams illustrate a general experimental workflow for a Lewis acid-catalyzed reaction using BF3·SMe2 and a troubleshooting logic for low yield in a nucleophilic trifluoromethylation reaction.
Caption: General experimental workflow for a reaction catalyzed by BF3·SMe2.
Caption: Troubleshooting logic for low yield in nucleophilic trifluoromethylation.
References
- 1. Buy this compound | 353-43-5 [smolecule.com]
- 2. Cas 353-43-5,BORON FLUORIDE-DIMETHYL SULFIDE COMPLEX | lookchem [lookchem.com]
- 3. Explore by Category Lab Chemicals | Smolecule [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS No.353-43-5,BORON FLUORIDE-DIMETHYL SULFIDE COMPLEX Suppliers,MSDS download [lookchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. dds.sciengine.com [dds.sciengine.com]
- 9. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dimethylsulfonio(trifluoro)boranuide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethylsulfonio(trifluoro)boranuide and related organotrifluoroborate compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound salt is poorly soluble in my reaction solvent. What can I do?
A: Poor solubility in non-polar organic solvents is a common issue with potassium trifluoroborate salts.[1][2] Consider the following solutions:
-
Solvent Selection: Attempt the reaction in more polar solvents such as methanol, acetonitrile, acetone, or water, where potassium trifluoroborates exhibit better solubility.[2]
-
Counterion Exchange: If your reaction requires a non-polar solvent like dichloromethane, consider an in-situ counterion exchange to a more soluble species, such as tetrabutylammonium (TBA).[2] This can often be achieved by adding a TBA salt (e.g., TBABr) to the reaction mixture.
Q2: I am observing low yields in my cross-coupling reaction. What are the potential causes?
A: Low yields can stem from several factors. A primary concern with boronic acid derivatives is protodeboronation, which results in the loss of the boronate group and reduces the amount of active reagent.[1][3] Although organotrifluoroborates are generally more stable than their corresponding boronic acids, this pathway should be considered.[2][3] Additionally, ensure that your starting materials are pure and that the reaction conditions are strictly anhydrous if required by the specific reaction type.
Q3: How can I assess the purity of my this compound salt?
A: The purity of organotrifluoroborate salts can be assessed using several analytical techniques. ¹¹B NMR spectroscopy is a key method, which should show a characteristic quartet for the trifluoroborate moiety.[2] Other standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the overall structure and identify organic impurities.
Q4: Are this compound salts stable for long-term storage?
A: Generally, potassium organotrifluoroborate salts are crystalline solids that are stable to air and moisture, allowing for long-term storage on the bench without special precautions.[2] However, for optimal stability and to prevent any potential degradation, it is recommended to store them under an inert atmosphere in a freezer, especially at temperatures below -20°C.[4]
Troubleshooting Guides
Issue 1: Formation of an Oily or Gummy Product Instead of a Crystalline Solid During Synthesis
If you are synthesizing your this compound from a boronic ester precursor (e.g., a pinacol ester), the formation of a non-crystalline product is a common issue.
-
Probable Cause: The presence of the pinacol byproduct can inhibit the crystallization of the desired trifluoroborate salt.[5]
-
Troubleshooting Protocol:
-
After the initial reaction workup, dissolve the crude product in a minimal amount of a suitable solvent.
-
Add water to the solution.
-
Remove the solvents under reduced pressure using a rotary evaporator. The pinacol will form an azeotrope with water and be removed.[5]
-
Repeat this dissolution-evaporation cycle multiple times until a crystalline solid is obtained.[5]
-
Issue 2: Presence of Anhydride or Boroxine Impurities
If you are preparing your trifluoroborate from a boronic acid, you may encounter impurities from the starting material.
-
Probable Cause: Boronic acids can exist in equilibrium with their dimeric and trimeric anhydrides (boroxines), which can be difficult to separate.[2]
-
Troubleshooting Protocol:
-
Ensure you are using a high-purity boronic acid as your starting material.
-
The conversion to the trifluoroborate salt is often a purification step in itself, as the crystalline salt can precipitate from the reaction mixture, leaving soluble impurities behind.
-
Recrystallization of the final trifluoroborate salt from a suitable solvent system can further enhance purity.
-
Data Presentation
Table 1: Solubility of Organotrifluoroborate Salts
| Counterion | Typical Solvents (Good Solubility) | Typical Solvents (Poor Solubility) |
| Potassium (K⁺) | Methanol, Acetonitrile, Acetone, Water, DMSO[2] | Dichloromethane, Ether, Toluene[2] |
| Tetrabutylammonium (nBu₄N⁺) | Dichloromethane, Chloroform, and other common organic solvents[1][2] | Water (less soluble than K⁺ salts) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Potassium Organotrifluoroborates from Boronic Esters
This protocol is adapted from a general method for preparing trifluoroborate salts from pinacolboronic esters.[5]
-
To a stirred solution of the boronic ester (1.0 mmol) in methanol (5 mL), add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 mmol).
-
Stir the mixture at room temperature for 1-12 hours, monitoring the reaction by TLC or NMR.
-
Upon completion, remove all volatile materials on a rotary evaporator (bath temperature 45–50 °C, under moderate vacuum).
-
To remove the pinacol byproduct, add a mixture of methanol and water to the crude product and evaporate the solvents again under reduced pressure.
-
Repeat the dissolution and evaporation step until the product is a crystalline solid of sufficient purity (>95%).
Visualizations
Caption: Troubleshooting workflow for non-crystalline product formation.
References
"improving regioselectivity in trifluoromethylation with Dimethylsulfonio(trifluoro)boranuide"
Welcome to the technical support center for trifluoromethylation reactions using Dimethylsulfonio(trifluoro)boranuide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for improved regioselectivity and overall success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of trifluoromethylation does it facilitate?
This compound, [Me₂SBF₃], is a reagent used in trifluoromethylation reactions. While less common in the literature than other reagents, it can be considered a source for nucleophilic or radical trifluoromethylation depending on the reaction conditions and the substrate. The trifluoromethyl group (-CF₃) is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity.[1][2]
Q2: What are the key challenges in achieving high regioselectivity in trifluoromethylation reactions?
The primary challenge in regioselective trifluoromethylation is controlling the position at which the -CF₃ group is introduced into a molecule, especially in complex aromatic and heteroaromatic systems.[3][4] The high reactivity of some trifluoromethylating agents can lead to the formation of multiple isomers, making purification difficult and reducing the yield of the desired product.[5] Factors such as the electronic and steric properties of the substrate, the reaction mechanism (radical, nucleophilic, or electrophilic), and the reaction conditions all play a significant role in determining the regioselectivity.[3][4]
Q3: How can I improve the regioselectivity of my trifluoromethylation reaction?
Several strategies can be employed to improve regioselectivity:
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Use of Additives: Supramolecular hosts like cyclodextrins can encapsulate the substrate, sterically hindering certain positions and directing the trifluoromethylation to a specific site.[5][6][7]
-
Solvent Optimization: The choice of solvent can significantly influence the regioselectivity of the reaction.[4] It is recommended to screen a range of solvents with varying polarities.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Catalyst Selection: For catalyzed reactions, the nature of the catalyst (e.g., transition metals like copper or palladium) can have a profound impact on the regiochemical outcome.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity (Mixture of Isomers) | 1. High reactivity of the trifluoromethylating agent. 2. Multiple reactive sites on the substrate with similar activation energies. 3. Non-optimal reaction conditions (solvent, temperature). | 1. Employ steric hindrance: Introduce a bulky protecting group near the desired reaction site or utilize host-guest chemistry with cyclodextrins to block undesired positions.[3][5] 2. Solvent screening: Test a range of solvents from non-polar (e.g., dioxane) to polar aprotic (e.g., DMF, DMSO) and protic (e.g., water, methanol).[4] 3. Temperature optimization: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance selectivity. |
| Low Yield of Trifluoromethylated Product | 1. Inefficient generation of the trifluoromethylating species. 2. Decomposition of the reagent or substrate. 3. Competing side reactions. | 1. Vary the activator/initiator: If using a radical pathway, adjust the concentration or type of radical initiator. For nucleophilic pathways, ensure the base is appropriate. 2. Degas the solvent: Remove dissolved oxygen, which can interfere with radical reactions. 3. Check for substrate compatibility: Ensure your substrate is stable under the reaction conditions and does not have functional groups that can be degraded. |
| Formation of Poly-trifluoromethylated Products | The desired product is more reactive than the starting material. | 1. Use a limiting amount of the trifluoromethylating reagent. 2. Employ a host molecule: Cyclodextrins have been shown to promote mono-trifluoromethylation.[5] |
| No Reaction | 1. Insufficient activation of the trifluoromethylating reagent. 2. Deactivated substrate. 3. Incorrect reaction conditions. | 1. Increase the reaction temperature. 2. Add a catalyst: For certain substrates, a transition metal catalyst may be required to facilitate the reaction.[9] 3. Verify reagent quality: Ensure the this compound is pure and has not decomposed. |
Experimental Protocols
General Protocol for Improving Regioselectivity using Cyclodextrins
This protocol is adapted from studies on radical C-H trifluoromethylation of aromatic compounds.[5]
-
Preparation of the Reaction Mixture:
-
To a solution of the aromatic substrate (1.0 equiv.) in a suitable solvent (e.g., a mixture of acetonitrile and water), add the appropriate cyclodextrin (1.0-2.0 equiv.). Common choices include α-, β-, or γ-cyclodextrin.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the host-guest inclusion complex.
-
-
Initiation of the Reaction:
-
Add the trifluoromethylating agent, such as this compound (1.5-3.0 equiv.), and a radical initiator (e.g., a peroxide or an oxidant like sodium persulfate) to the reaction mixture.
-
If a photocatalyst is used, ensure the reaction vessel is irradiated with the appropriate wavelength of light.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography to isolate the desired regioisomer.
-
Visualizations
Caption: Workflow for improving regioselectivity using cyclodextrins.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Recent progress in trifluoromethylation: strategies and Applications - Wechem [m.wechemglobal.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions Involving Dimethylsulfonio(trifluoro)boranuide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethylsulfonio(trifluoro)boranuide. This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedures for reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the work-up of reactions with this compound?
A1: The primary safety concern is the reagent's reactivity with water. This compound and related trifluoroborate compounds can react violently with water, potentially releasing corrosive and toxic hydrogen fluoride (HF) gas. It is crucial to conduct the initial quenching step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Always have calcium gluconate gel readily available as a first aid measure for potential HF exposure.
Q2: How should I quench a reaction involving this compound?
A2: Direct quenching with water is strongly discouraged due to the violent reaction. A safer approach is to cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate or ammonium chloride. This should be done dropwise with vigorous stirring to control the reaction rate and neutralize any acidic byproducts.
Q3: I am observing the formation of a persistent emulsion during the extractive work-up. What can I do?
A3: Emulsion formation is a common issue, often caused by the presence of fluoride salts. To break the emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution).
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
In some cases, allowing the mixture to stand for an extended period may lead to separation.
Q4: How can I effectively remove boron-containing byproducts from my organic product?
A4: Boron byproducts can often be challenging to remove completely. A common and effective method is to concentrate the reaction mixture and then add methanol and re-concentrate under reduced pressure. This process is repeated several times. The methanol reacts with the boron byproducts to form volatile trimethyl borate, which is removed with the solvent. For trifluoroborate salts, an aqueous work-up followed by extraction is typically employed. If the byproducts are still present, column chromatography on silica gel may be necessary.
Q5: What are the best practices for purifying the final product?
A5: The purification method will depend on the properties of your product.
-
Extraction: After quenching, extract your product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: If further purification is needed, flash column chromatography on silica gel is a common technique. The choice of eluent will depend on the polarity of your product.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up.
| Problem | Possible Cause | Recommended Solution |
| Violent reaction upon quenching | Direct addition of water or a protic solvent to the uncooled reaction mixture. | Cool the reaction mixture to 0 °C in an ice bath before slowly adding a quenching agent like saturated aqueous NaHCO₃ or NH₄Cl solution dropwise with vigorous stirring. |
| Low product yield after extraction | Incomplete extraction of the product from the aqueous layer. The product may be more polar than anticipated. | Perform multiple extractions (3-4 times) with the organic solvent. If the product has acidic or basic functionality, adjust the pH of the aqueous layer to suppress its ionization and increase its solubility in the organic phase. |
| Persistent emulsion during work-up | Formation of fluoride salts that act as surfactants. | Add brine to the separatory funnel and swirl gently. If the emulsion does not break, filter the mixture through a pad of Celite®. |
| Boron impurities in the final product (observed by NMR) | Incomplete removal of boron byproducts during work-up. | Co-evaporate the crude product with methanol several times to form and remove volatile trimethyl borate. If impurities persist, purify by column chromatography. A wash with 1M KF solution can sometimes help precipitate boron salts. |
| Product decomposition during work-up | The product may be sensitive to acidic or basic conditions, or to water. | Use a neutral quenching agent and minimize contact time with aqueous solutions. If the product is acid-sensitive, use a bicarbonate wash. If it is base-sensitive, use a dilute acid wash (if the product is stable to acid). |
Experimental Protocols
General Quenching and Extractive Work-up Procedure
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) dropwise. Monitor for any gas evolution and control the addition rate to maintain a steady reaction. Continue the addition until no further effervescence is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the aqueous layer. Wash the organic layer sequentially with water and then with brine.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Procedure for Removal of Boron Byproducts
-
Initial Concentration: After the initial work-up and extraction, concentrate the crude product under reduced pressure.
-
Methanol Addition: Add a sufficient volume of methanol to dissolve the residue.
-
Re-concentration: Concentrate the methanolic solution on a rotary evaporator.
-
Repeat: Repeat steps 2 and 3 at least two more times to ensure the complete conversion and removal of boron byproducts as trimethyl borate.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for common work-up issues.
Validation & Comparative
A Comparative Guide to Electrophilic Trifluoromethylating Agents: Benchmarking Performance in Modern Synthesis
The introduction of the trifluoromethyl (–CF3) group is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of bioactive molecules. This guide provides a comparative analysis of prominent electrophilic trifluoromethylating agents, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal reagent for their synthetic needs. While the prompt specifically mentioned "Dimethylsulfonio(trifluoro)boranuide," this entity is more commonly recognized as a Lewis acid adduct of dimethyl sulfide and boron trifluoride, rather than a direct trifluoromethylating agent. Therefore, this guide will focus on a comparison of well-established and commercially available electrophilic trifluoromethylating agents, with a particular emphasis on sulfonium-based reagents, which share a structural motif with the queried compound.
Key Players in Electrophilic Trifluoromethylation
The landscape of electrophilic trifluoromethylation is dominated by several classes of reagents, each with its characteristic reactivity, stability, and substrate scope. The most prominent among these are the hypervalent iodine reagents, pioneered by Togni, and the sulfonium salts, developed by Umemoto and others. These reagents are generally prized for their bench-top stability and ease of handling compared to gaseous or cryogenic trifluoromethyl sources.
Umemoto-type reagents , such as S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, and Togni-type reagents , like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, have become indispensable tools in synthetic organic chemistry.[1][2][3][4] They offer a reliable means of installing the trifluoromethyl group onto a wide array of nucleophiles.
Performance Comparison: Trifluoromethylation of β-Keto Esters
The α-trifluoromethylation of β-keto esters is a crucial transformation, yielding valuable building blocks with a trifluoromethylated quaternary center. The following table summarizes the performance of different electrophilic trifluoromethylating agents in this context.
| Reagent Type | Specific Reagent | Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Sulfonium Salt | 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate | 1-oxo-indan-2-carboxylic acid methyl ester | K2CO3 / PTC | DMF | 5 | 80 | [5] |
| Sulfonium Salt | 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate | 1-oxo-indan-2-carboxylic acid methyl ester | K2CO3 / PTC | THF | 5 | 68 | [5] |
| Hypervalent Iodine | Togni's Reagent | tert-butyl 2-oxocyclohexanecarboxylate | Cu(OTf)2 / boxmi ligand | CH2Cl2 | - | 93 | [6] |
| Hypervalent Iodine | Togni's Reagent | benzyl 2-oxocyclopentanecarboxylate | Cu(OTf)2 / boxmi ligand | CH2Cl2 | - | 85 | [6] |
| Sulfonium Salt | S-(trifluoromethyl)diphenylsulfonium triflate derivative (9) | p-Hydroquinone | Pyridine | CH3CN | 24 | 85 | [7] |
| Sulfonium Salt | S-(trifluoromethyl)diphenylsulfonium triflate derivative (10) | p-Hydroquinone | Pyridine | CH3CN | 24 | 65 | [7] |
Key Observations:
-
Both sulfonium salts and hypervalent iodine reagents can be highly effective for the trifluoromethylation of β-keto esters.
-
Reaction conditions, including the choice of solvent and catalyst system, play a critical role in achieving high yields. For instance, the trifluoromethylation of 1-oxo-indan-2-carboxylic acid methyl ester with a sulfonium salt shows significantly different yields in DMF versus THF.[5]
-
Catalytic systems, such as the copper-boxmi complex used with Togni's reagent, can enable highly efficient and enantioselective transformations.[6]
-
The reactivity of sulfonium salts can be tuned by modifying the substituents on the aromatic backbone, as demonstrated by the varying yields with different S-(trifluoromethyl)diphenylsulfonium triflate derivatives.[7]
Performance Comparison: S-Trifluoromethylation of Thiols
The synthesis of trifluoromethyl thioethers is of significant interest due to their presence in various agrochemicals and pharmaceuticals. The following table compares the efficacy of different reagents in the S-trifluoromethylation of thiols.
| Reagent Type | Specific Reagent | Substrate | Additive/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Sulfenamide | N-[(trifluoromethyl)thio]aniline | 4-methylbenzenethiol | TfOH | Dichloromethane | 12 | 82 | [8] |
| Sulfinate Salt | Sodium trifluoromethanesulfinate | 4-chlorothiophenol | I2O5 | Dichloromethane | 12 | 95 | [9] |
| Sulfinate Salt | Sodium trifluoromethanesulfinate (Langlois reagent) | 4-methoxythiophenol | Diacetyl (photocatalyst) | Acetone | 48 | 81 | [10] |
Key Observations:
-
A variety of reagents can achieve high yields in the S-trifluoromethylation of thiols.
-
Metal-free conditions are achievable, as demonstrated by the use of N-[(trifluoromethyl)thio]aniline with a strong acid and the radical-based approach using sodium trifluoromethanesulfinate with an oxidant or under photoredox catalysis.[8][9][10]
-
The choice of initiator (acid, oxidant, or light) is crucial for the success of the reaction with these radical precursors.
Experimental Protocols
Representative Procedure for the Trifluoromethylation of a β-Keto Ester:
This protocol is adapted from the phase-transfer catalyzed trifluoromethylation of 1-oxo-indan-2-carboxylic acid methyl ester.[5]
To a stirred solution of 1-oxo-indan-2-carboxylic acid methyl ester (9.5 mg, 0.05 mmol), potassium carbonate (41.4 mg, 0.3 mmol), and an appropriate phase-transfer catalyst (e.g., O-(9)-benzyl-N-methylanthracenylcinchonidinium bromide, 2.6 mg, 0.005 mmol) in dry THF (1 mL) is added 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (17.5 mg, 0.05 mmol) at room temperature. The reaction mixture is stirred for 5 hours. After completion, the mixture is diluted with water (10 mL) and extracted with diethyl ether (2 x 8 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for the S-Trifluoromethylation of Thiols:
This protocol is a representative example of an acid-promoted trifluoromethylthiolation.[8]
To a solution of the desired thiol (0.5 mmol) in dichloromethane (5 mL) under an argon atmosphere, N-[(trifluoromethyl)thio]aniline (116 mg, 0.6 mmol) and trifluoromethanesulfonic acid (63 mg, 0.65 mmol) are added. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then diluted with dichloromethane (15 mL), washed with an aqueous solution of sodium bicarbonate and water, and dried over anhydrous sodium sulfate. After filtration and evaporation of the solvent, the crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
Electrophilic Trifluoromethylation of a β-Keto Ester Enolate
Caption: General workflow for the electrophilic trifluoromethylation of a β-keto ester.
Radical S-Trifluoromethylation of a Thiol
Caption: Proposed radical mechanism for the S-trifluoromethylation of thiols.
Conclusion
The selection of a trifluoromethylating agent is a critical decision in the design of a synthetic route. While a direct comparison involving "this compound" as a trifluoromethylating agent is not feasible based on available literature, a clear picture emerges from the analysis of established reagents. Umemoto and Togni-type reagents are powerful and versatile tools for the electrophilic introduction of the trifluoromethyl group, with their performance being highly dependent on the specific substrate and reaction conditions. For S-trifluoromethylation, radical approaches using precursors like sodium trifluoromethanesulfinate offer efficient and often metal-free alternatives. The experimental data and protocols provided in this guide are intended to aid researchers in making informed decisions to accelerate their discovery and development programs.
References
- 1. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07316B [pubs.rsc.org]
- 9. Trifluoromethylation of thiophenols and thiols with sodium trifluoromethanesulfinate and iodine pentoxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
"comparison of Dimethylsulfonio(trifluoro)boranuide and Ruppert's reagent (TMSCF3)"
An Objective Comparison of Nucleophilic and Electrophilic Trifluoromethylation Reagents: Ruppert's Reagent vs. S-(Trifluoromethyl)diphenylsulfonium Triflate
Introduction
The introduction of a trifluoromethyl (–CF₃) group is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules. A variety of reagents have been developed for this purpose, which can be broadly categorized by their reactivity as either nucleophilic or electrophilic sources of the CF₃ group. This guide provides a detailed comparison between the most prominent nucleophilic reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as Ruppert's reagent, and a representative electrophilic reagent, S-(trifluoromethyl)diphenylsulfonium triflate, an Umemoto-type reagent.
Initial searches for "Dimethylsulfonio(trifluoro)boranuide" did not yield any relevant results in the existing chemical literature, suggesting it may be a novel, highly specialized, or incorrectly named compound. Therefore, this guide focuses on a comparison between the well-established nucleophilic Ruppert's reagent and a widely used electrophilic sulfonium salt to provide a useful reference for researchers in the field.
Overview of Reagents
Ruppert's Reagent (TMSCF₃) - A Nucleophilic CF₃ Source
Ruppert's reagent is a stable, liquid organosilicon compound that serves as a precursor to the trifluoromethyl anion (CF₃⁻).[1] It is not inherently reactive but requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF).[2] Upon activation, it delivers a nucleophilic CF₃ group that readily attacks electrophilic centers, most notably carbonyls and imines.[3]
S-(Trifluoromethyl)diphenylsulfonium Triflate - An Electrophilic CF₃ Source
S-(Trifluoromethyl)diphenylsulfonium triflate is a shelf-stable, crystalline solid belonging to the class of Umemoto reagents.[4][5] In contrast to Ruppert's reagent, it functions as an electrophilic "CF₃⁺" synthon, reacting directly with nucleophiles.[1] Its reactivity can also be modulated, often with transition metals like copper, to proceed through a single-electron transfer (SET) mechanism, generating a trifluoromethyl radical (•CF₃).[6][7] This dual reactivity allows it to trifluoromethylate a broad range of nucleophilic substrates, including arenes, heteroarenes, and soft enolates.[1][8]
Reaction Mechanisms and Logical Workflow
The fundamental difference in the electronic nature of these reagents dictates their reaction pathways and substrate compatibility.
Mechanism of Ruppert's Reagent: Nucleophilic Addition
The trifluoromethylation using TMSCF₃ is initiated by a catalytic amount of a nucleophile, typically fluoride, which attacks the silicon atom. This generates a hypervalent silicate intermediate that releases the trifluoromethanide anion (CF₃⁻). This highly reactive anion then attacks an electrophilic substrate, such as the carbonyl carbon of a ketone or aldehyde. The resulting alkoxide is subsequently trapped by the TMS group, propagating an anionic chain reaction.[2]
Caption: Anionic chain mechanism for Ruppert's reagent.
Mechanism of S-(Trifluoromethyl)diphenylsulfonium Triflate: Electrophilic/Radical Pathway
The mechanism for sulfonium salts is highly dependent on the substrate and reaction conditions. It can react directly with strong nucleophiles in an Sₙ2-type displacement. More commonly, particularly with copper catalysis, the reaction proceeds via a single-electron transfer (SET) from copper to the sulfonium salt. This generates a trifluoromethyl radical (•CF₃) and diphenyl sulfide. The •CF₃ radical can then be trapped by a substrate, or it can form a Cu-CF₃ species, which then acts as a "soft" nucleophile for reactions like 1,4-conjugate additions.[6][7]
Caption: Copper-mediated pathway for sulfonium salt reagent.
Performance Comparison and Data
The differing mechanisms of these reagents lead to complementary applications and substrate scopes. Ruppert's reagent excels in the 1,2-addition to hard electrophiles, while sulfonium salts are effective for trifluoromethylating soft nucleophiles and aromatic systems.
Table 1: General Comparison of Reagent Properties
| Feature | Ruppert's Reagent (TMSCF₃) | S-(Trifluoromethyl)diphenylsulfonium Triflate |
| CF₃ Source Type | Nucleophilic (CF₃⁻ precursor) | Electrophilic (CF₃⁺ synthon) or Radical (•CF₃ precursor) |
| Physical State | Colorless liquid | White to off-white crystalline solid |
| Stability | Stable, but moisture sensitive | Shelf-stable solid |
| Activation | Requires nucleophilic initiator (e.g., F⁻) | Often used with a base or transition metal catalyst (e.g., Cu) |
| Typical Substrates | Aldehydes, ketones, imines (hard electrophiles) | Arenes, heteroarenes, thiols, enolates (soft nucleophiles) |
| Primary Reaction Type | 1,2-Addition | Substitution, Conjugate Addition, C-H functionalization |
Table 2: Trifluoromethylation of Carbonyl Compounds
This table highlights the distinct reactivity of the two reagents towards carbonyl-containing compounds.
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 4-Fluoroacetophenone | TMSCF₃ | TBAF (cat.), THF, RT | 1-(4-Fluorophenyl)-2,2,2-trifluoro-1-(trimethylsilyloxy)ethane | >95 | [2] |
| Chalcone (α,β-unsaturated ketone) | TMSCF₃ | Cs₂CO₃ (cat.), DMF, RT | 1,3-Diphenyl-4,4,4-trifluoro-1-(trimethylsilyloxy)but-2-ene (1,2-addition) | 92 | [6] |
| Chalcone (α,β-unsaturated ketone) | [Ph₂S-CF₃]⁺OTf⁻ | Cu (6 equiv), DMSO/H₂O, 60 °C | 1,3-Diphenyl-4,4,4-trifluorobutan-1-one (1,4-addition) | 37 | [7] |
| 2-Phenylcyclohexanone | [Ph₂S-CF₃]⁺OTf⁻ | DBU, CH₃CN, -43 °C | 2-Phenyl-2-(trifluoromethyl)cyclohexan-1-one (α-trifluoromethylation) | 91 | [1] |
As shown, TMSCF₃ exclusively performs 1,2-addition on α,β-unsaturated ketones, while the sulfonium salt, under copper catalysis, achieves the more challenging 1,4-conjugate addition. For standard ketones, the sulfonium salt reacts at the nucleophilic α-carbon (enol or enolate) rather than the carbonyl carbon.
Table 3: Trifluoromethylation of Aromatic Compounds
This table demonstrates the utility of electrophilic reagents for C-H functionalization and substitution on aromatic rings, a reaction type not typically accessible with Ruppert's reagent under standard conditions.
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Aniline | [Ph₂S-CF₃]⁺OTf⁻ | DMF, 60 °C | 2-Trifluoromethylaniline & 4-Trifluoromethylaniline (4:1) | 82 (combined) | [1] |
| Pyrrole | [Ph₂S-CF₃]⁺OTf⁻ | DMF, 60 °C | 2-Trifluoromethylpyrrole | 87 | [1] |
| Benzene | [Ph₂S-CF₃]⁺OTf⁻ | Co(III) photocatalyst, MeCN, blue LED | Trifluoromethylbenzene | 18 | [9] |
| 2-Phenylpyridine | [Ph₂S-CF₃]⁺OTf⁻ | Pd(OAc)₂, Cu(OAc)₂, TFA, DCE, 110 °C | 2-Phenyl-6-(trifluoromethyl)pyridine (ortho-C-H trifluoromethylation) | 75 | [1] |
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde with Ruppert's Reagent
Reaction: Trifluoromethylation of 4-fluorobenzaldehyde.
Materials:
-
4-Fluorobenzaldehyde
-
Ruppert's reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add 4-fluorobenzaldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in anhydrous THF (5 mL).
-
Add Ruppert's reagent (1.5 mmol, 1.5 equiv) to the solution via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the TBAF solution (0.05 mmol, 0.05 equiv) dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, the trimethylsilyl ether, can be purified by flash chromatography or used directly. For conversion to the alcohol, the crude ether is dissolved in THF, and 1 M HCl is added. After stirring for 1 hour, the alcohol is extracted and purified.[2][3]
Protocol 2: Electrophilic Trifluoromethylation of an Aniline with S-(Trifluoromethyl)diphenylsulfonium Triflate
Reaction: Trifluoromethylation of aniline.
Materials:
-
Aniline
-
S-(Trifluoromethyl)diphenylsulfonium triflate
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add S-(trifluoromethyl)diphenylsulfonium triflate (1.2 mmol, 1.2 equiv).
-
Add anhydrous DMF (4 mL) and stir until the solid is dissolved.
-
Add aniline (1.0 mmol, 1.0 equiv) to the solution via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 60 °C.
-
Stir for 12 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the ortho and para isomers.[1]
Conclusion
Ruppert's reagent (TMSCF₃) and S-(trifluoromethyl)diphenylsulfonium triflate are powerful yet complementary tools for introducing the trifluoromethyl group. The choice between them is dictated entirely by the nature of the substrate.
-
Ruppert's reagent is the premier choice for the nucleophilic trifluoromethylation of hard electrophiles , such as aldehydes, ketones, and imines, to produce trifluoromethylated alcohols and amines. Its application requires a catalytic initiator.
-
S-(Trifluoromethyl)diphenylsulfonium triflate is a versatile electrophilic reagent ideal for reacting with a wide array of nucleophiles , including electron-rich arenes, heterocycles, and soft enolates. Its ability to generate a •CF₃ radical under certain conditions further expands its utility to reactions like 1,4-conjugate additions that are challenging for nucleophilic CF₃⁻ sources.
For researchers and drug development professionals, understanding the distinct reactivity profiles of these reagents is essential for strategically designing synthetic routes to novel trifluoromethylated compounds.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective 1,4-trifluoromethylation of α,β-unsaturated ketones via a S-(trifluoromethyl)diphenylsulfonium salts/copper system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Trifluoromethylation: A Spectroscopic Comparison
In the landscape of modern drug discovery and materials science, the introduction of the trifluoromethyl (CF3) group is a cornerstone of molecular design. Its unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. However, the successful incorporation of this moiety is only half the battle; rigorous validation of the trifluoromethylation outcome is paramount. This guide provides a comparative overview of the three primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present a detailed analysis of their principles, experimental protocols, and a direct comparison of their performance to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Comparing the Powerhouses of Spectroscopic Validation
The choice of spectroscopic method for validating a trifluoromethylation reaction is contingent on the specific information required, the nature of the sample, and the resources available. The following table summarizes the key characteristics of ¹⁹F NMR, Mass Spectrometry, and X-ray Crystallography in this context.
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Primary Information | Local chemical environment, connectivity, and quantification of CF₃ groups. | Molecular weight confirmation and fragmentation pattern for structural clues. | Unambiguous 3D molecular structure, including stereochemistry. |
| Sensitivity | Moderate to high. | Very high (picomole to femtomole range). | Low (requires single, high-quality crystals). |
| Sample Requirement | Milligram quantities, in solution. | Microgram to nanogram quantities, often in solution. | Milligram quantities of a high-quality single crystal. |
| Experiment Time | Minutes to hours. | Minutes. | Hours to days. |
| Key Advantage | Excellent for identifying isomers and quantifying mixtures. | Rapid confirmation of molecular weight. | Provides absolute structural proof. |
| Limitations | Can be complex for molecules with multiple fluorine environments. | Does not provide stereochemical information. | Crystal growth can be a significant bottleneck. |
In-Depth Analysis of Spectroscopic Techniques
¹⁹F NMR Spectroscopy: The Workhorse of Trifluoromethylation Analysis
Nuclear Magnetic Resonance spectroscopy, specifically ¹⁹F NMR, is arguably the most informative and routinely used technique for the validation of trifluoromethylation reactions. The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive NMR probe.[1]
Key Observables:
-
Chemical Shift (δ): The chemical shift of the ¹⁹F signal provides a sensitive readout of the local electronic environment of the CF₃ group. The typical chemical shift range for trifluoromethyl groups is broad, generally falling between -50 and -80 ppm relative to a CFCl₃ standard.[2] This wide spectral dispersion allows for the clear resolution of signals from different CF₃ groups within the same molecule.[1]
-
Coupling Constants (J): Spin-spin coupling between the ¹⁹F nuclei of the CF₃ group and other active nuclei (e.g., ¹H, ¹³C) provides valuable information about the connectivity of the molecule. For instance, the carbon of the CF₃ group typically appears as a quartet in the ¹³C NMR spectrum due to ¹J(C,F) coupling, with a coupling constant in the range of 240-320 Hz.[3][4] Vicinal ³J(H,F) couplings are also often observed and are dependent on the dihedral angle, which can aid in stereochemical assignments.
Experimental Protocol: A Typical ¹⁹F NMR Experiment
-
Sample Preparation: Dissolve 5-10 mg of the purified trifluoromethylated compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is usually sufficient.
-
Set the spectral width to encompass the expected chemical shift range of the CF₃ group (e.g., -40 to -90 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
For quantitative analysis, ensure a longer relaxation delay (at least 5 times the longest T₁ of the signals of interest) is used.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm or a known fluorinated compound).
-
Integrate the signals to determine the relative ratios of different trifluoromethylated species.
-
Mass Spectrometry: The Gatekeeper of Molecular Weight
Mass spectrometry is an indispensable tool for the rapid confirmation of the molecular weight of a trifluoromethylated product. Its high sensitivity allows for the analysis of minute quantities of material, making it ideal for reaction monitoring and the characterization of precious samples.
Key Information:
-
Molecular Ion Peak: The primary piece of information obtained from MS is the mass-to-charge ratio (m/z) of the molecular ion, which confirms the successful incorporation of the CF₃ group (an increase of 69 Da).
-
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The C-CF₃ bond can be labile under certain ionization conditions, leading to the characteristic loss of a CF₃ radical (a neutral loss of 69 Da).
Experimental Protocol: Sample Submission for Electrospray Ionization (ESI) MS
-
Sample Purity: Ensure the sample is as pure as possible to avoid ion suppression effects.
-
Solvent Selection: Dissolve the sample in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water. Avoid non-volatile buffers (e.g., phosphates, Tris) and high concentrations of trifluoroacetic acid (TFA), which can suppress the signal.[6][7]
-
Concentration and Volume: Prepare a sample solution with a concentration of approximately 10 pmol/µL. A volume of 50 µL is typically sufficient for analysis.[6]
-
Sample Vial: Use a clean, appropriate vial, such as a polypropylene microcentrifuge tube or a deactivated glass vial with a Teflon-lined cap.[6]
X-ray Crystallography: The Final Arbiter of Structure
For an irrefutable determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides the precise spatial arrangement of atoms, including bond lengths, bond angles, and stereochemistry, offering definitive proof of a successful trifluoromethylation.
Key Information:
-
Absolute Structure: Provides an unambiguous 3D model of the molecule, confirming the exact position of the CF₃ group.
-
Stereochemistry: In cases of chiral centers, X-ray crystallography can determine the absolute configuration.
Experimental Protocol: From Solution to Structure
-
Crystal Growth: This is often the most challenging step. The purified trifluoromethylated compound must be crystallized from a suitable solvent or solvent system to yield single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, from which the atomic positions are determined and refined.
Conclusion: An Integrated Approach to Validation
While each spectroscopic technique offers unique advantages, a comprehensive validation of trifluoromethylation often benefits from an integrated approach. ¹⁹F NMR provides the initial, detailed characterization of the product in solution, confirming the presence and electronic environment of the CF₃ group and enabling quantification. Mass spectrometry offers rapid confirmation of the molecular weight, a critical checkpoint in any synthetic workflow. Finally, for novel compounds or when absolute stereochemical assignment is crucial, X-ray crystallography provides the ultimate, unambiguous structural proof. By understanding the strengths and limitations of each method, researchers can confidently and efficiently validate their trifluoromethylation results, accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Sample Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance Data
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of molecules. The choice of a trifluoromethylating reagent is therefore a critical decision in the synthetic workflow. This guide provides a comparative analysis of common electrophilic trifluoromethylating reagents, focusing on their reaction mechanisms, performance data, and experimental protocols to aid in reagent selection.
The most prominent classes of electrophilic trifluoromethylating reagents are those based on hypervalent iodine, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents.[1][2] More recently, other reagents like trifluoromethyl thianthrenium triflate (TT-CF3+OTf–) have emerged, offering unique reactivity profiles.[1] These reagents can deliver the CF3 group through various pathways, including as an electrophile (CF3+), a radical (CF3•), and in some cases, even as a nucleophile (CF3–).[1][2]
Comparative Performance of Electrophilic Trifluoromethylating Reagents
The reactivity and applicability of electrophilic trifluoromethylating reagents are highly dependent on the substrate and reaction conditions. Below is a summary of key performance indicators for some of the most common reagents.
| Reagent Class | Common Examples | Key Characteristics | Applications | Noteworthy Mechanistic Aspects |
| Hypervalent Iodine | Togni's Reagents (I and II) | Commercially available, broad functional group tolerance.[1][3] Reagent II is reported to be about an order of magnitude slower than reagent I in some reactions.[3] | Trifluoromethylation of heteroatom and carbon-centered nucleophiles.[3] | Can participate in both electrophilic and radical pathways.[4] The mechanism can be influenced by additives and catalysts.[3] |
| Sulfonium Salts | Umemoto's Reagents, Yagupolskii's Reagents, Shreeve's Reagents | High reactivity.[2][5] The synthesis of the classical Umemoto reagent is a multi-step process.[1] | Effective for a wide range of nucleophiles.[5] Used in metal-catalyzed trifluoromethylation reactions.[5] | The mechanism is still debated, with evidence for SN2-type, radical, and single-electron transfer (SET) pathways depending on the conditions.[6][7] |
| Thianthrenium Salts | TT-CF3+OTf– | Readily available via a one-step synthesis.[1] Exhibits formal CF3+, CF3•, and CF3– reactivity.[1][8] | Broad applicability in electrophilic, radical, and nucleophilic trifluoromethylation.[1][8] | The positive charge and high reduction potential contribute to its diverse reactivity, particularly in single-electron transfer reactions.[1] |
Mechanistic Pathways and Experimental Workflows
The trifluoromethylation mechanism can be complex and is often influenced by the choice of reagent, substrate, and reaction conditions. A generalized mechanistic pathway for electrophilic trifluoromethylation often involves the attack of a nucleophile on the electrophilic CF3 source. However, single-electron transfer (SET) pathways leading to a CF3 radical are also common.[2][7]
Caption: Generalized pathways for electrophilic trifluoromethylation.
To compare the reactivity of different electrophilic trifluoromethylating reagents, a standardized experimental workflow is crucial. This typically involves reacting the reagents with a series of reference nucleophiles under identical conditions and monitoring the reaction kinetics.
Caption: Workflow for kinetic comparison of trifluoromethylating reagents.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing results. The following is a representative protocol for determining the electrophilicity of a trifluoromethylating reagent using a stopped-flow technique, adapted from the literature.[6]
Objective: To determine the second-order rate constant (k2) for the reaction of an electrophilic trifluoromethylating reagent with a reference nucleophile.
Materials:
-
Electrophilic trifluoromethylating reagent (e.g., Umemoto's reagent)
-
Reference nucleophile (e.g., a colored carbanion like the anion of 2-methyl-1,3-indandione)
-
Anhydrous solvent (e.g., dimethyl sulfoxide, DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the electrophilic trifluoromethylating reagent of known concentration in the anhydrous solvent.
-
Prepare a stock solution of the reference nucleophile of known concentration in the anhydrous solvent. The concentration of the reagent should be at least 10 times that of the nucleophile to ensure pseudo-first-order conditions.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 20 °C).
-
Load the two solutions into the separate syringes of the stopped-flow apparatus.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the disappearance of the colored nucleophile by measuring the change in absorbance at its λmax over time.
-
Fit the absorbance vs. time data to a first-order exponential decay to obtain the pseudo-first-order rate constant (kobs).
-
Calculate the second-order rate constant (k2) by dividing kobs by the concentration of the electrophilic trifluoromethylating reagent.
-
Repeat the experiment with different reagents to establish a comparative reactivity scale.
Safety Considerations
It is important to note that some trifluoromethylating reagents, particularly the Togni reagents, can be thermally unstable and may decompose exothermically.[1] A thorough risk assessment should be conducted before handling these reagents, and appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be implemented. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable information on the thermal stability of these reagents.[1]
This guide provides a starting point for understanding and comparing electrophilic trifluoromethylating reagents. For specific applications, it is recommended to consult the primary literature for detailed reaction conditions and substrate scope.
References
- 1. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the True Identity of Dimethylsulfonio(trifluoro)boranuide: A Guide to Cost-Effective Trifluoromethylation Strategies
A critical clarification for researchers, scientists, and drug development professionals: Dimethylsulfonio(trifluoro)boranuide, also known as Boron Trifluoride-Dimethyl Sulfide Complex (CAS 353-43-5), is not a trifluoromethylating agent. Its primary applications in chemical synthesis are as a Lewis acid catalyst and a reagent for the dealkylation of ethers. This guide, therefore, addresses the core need for cost-effective trifluoromethylation by providing a comparative analysis of established and emerging trifluoromethylating reagents, redirecting focus from the misidentified compound to viable alternatives.
The introduction of a trifluoromethyl (-CF3) group is a crucial strategy in modern drug discovery and development, significantly enhancing the metabolic stability, lipophilicity, and bioavailability of molecules. However, the cost and safety of trifluoromethylating agents are major considerations for large-scale synthesis. This guide provides an objective comparison of commonly used reagents to inform selection based on cost-effectiveness and experimental performance.
Comparative Analysis of Trifluoromethylating Agents
The selection of a suitable trifluoromethylating agent is a trade-off between cost, reactivity, safety, and functional group tolerance. The following table summarizes the key characteristics of several prominent reagents.
| Reagent/Precursor | Common Name/Type | Price Category | Key Advantages | Key Disadvantages |
| CF3CO2H | Trifluoroacetic Acid | $ | Very low cost (~$50/kg), readily available. | Harsh reaction conditions, requires strong oxidants, not suitable for sensitive functional groups. |
| (CF3SO2)2O | Trifluoromethanesulfonic Anhydride |
| Low-cost and abundant chemical, versatile. | Requires photoredox catalysis and pyridine activation for radical trifluoromethylation. |
| CF3SO2Na | Langlois Reagent |
| Readily available and cost-effective source of CF3 radicals. | Often requires an oxidant like tert-butyl hydroperoxide. |
| Me3SiCF3 | Ruppert-Prakash Reagent |
| Versatile for nucleophilic trifluoromethylation. | Higher cost, requires an initiator (e.g., fluoride source). |
| Togni Reagents | Hypervalent Iodine Reagents |
| Broad functional group tolerance, effective for electrophilic trifluoromethylation. | High cost, limiting for large-scale synthesis. |
| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts |
| Powerful electrophilic trifluoromethylating agents. | Expensive, can be unsuitable for large-scale applications. |
Price categories are relative and intended for general comparison: $ (lowest) to
(highest).
Experimental Protocols: A Glimpse into Methodologies
Detailed experimental protocols are critical for reproducibility and comparison. Below are representative methodologies for two distinct trifluoromethylation approaches.
Protocol 1: Radical Trifluoromethylation using Trifluoromethanesulfonic Anhydride
This protocol, based on the work of Qing et al., utilizes a cost-efficient reagent under photoredox catalysis.
Materials:
-
Substrate (e.g., hetero)arene
-
Trifluoromethanesulfonic anhydride
-
Pyridine
-
Photoredox catalyst (e.g., Ru(bpy)3(PF6)2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, dissolve the substrate, photoredox catalyst, and pyridine in the chosen solvent.
-
De-gas the solution with an inert gas for 15-20 minutes.
-
Add trifluoromethanesulfonic anhydride to the reaction mixture under an inert atmosphere.
-
Irradiate the mixture with a visible light source at a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product using column chromatography.
Protocol 2: Decarboxylative Trifluoromethylation using Trifluoroacetic Acid
A recent development by scientists at Zhejiang University highlights a method to utilize the inexpensive trifluoroacetic acid.
Materials:
-
Substrate containing a carboxylic acid group
-
Trifluoroacetic acid
-
Oxidant
-
Catalyst (if required)
-
Solvent
-
High-pressure reaction vessel (if necessary)
Procedure:
-
Combine the substrate, trifluoroacetic acid, and solvent in the reaction vessel.
-
Add the oxidant and any necessary catalyst.
-
Seal the vessel and heat to the specified temperature under pressure.
-
Maintain the reaction conditions for the designated time, with stirring.
-
After cooling to room temperature, carefully vent the vessel.
-
Perform an appropriate work-up to isolate the crude product.
-
Purify the trifluoromethylated product by recrystallization or chromatography.
Visualizing the Logic of Reagent Selection
The decision-making process for selecting a trifluoromethylating agent can be visualized as a workflow that balances cost and chemical compatibility.
Caption: A workflow for selecting a trifluoromethylation reagent.
Reaction Pathway: Radical Trifluoromethylation
The following diagram illustrates a generalized pathway for a photoredox-catalyzed radical trifluoromethylation reaction.
Caption: Generalized photoredox catalytic cycle for radical trifluoromethylation.
"assessing the substrate scope of Dimethylsulfonio(trifluoro)boranuide"
A comprehensive guide to assessing the substrate scope of trifluoromethylating agents, with a comparative analysis of Dimethylsulfonio(trifluoro)boranuide analogues and established reagents, is presented for researchers, scientists, and drug development professionals.
Comparative Analysis of Trifluoromethylating Agents
The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While a reagent specifically named "this compound" is not prominently documented in the scientific literature, its name suggests a salt composed of a dimethylsulfonio cation and a trifluoroborate anion. This guide will assess its potential reactivity by drawing comparisons with well-established sulfonium-based trifluoromethylating agents and organotrifluoroborates.
Reagent Comparison
A comparison of hypothetical this compound with existing trifluoromethylating agents is summarized below. The reactivity of such a reagent would likely be dictated by the nature of the cation and its interaction with the trifluoroborate anion.
| Reagent Class | Example(s) | Mechanism of Trifluoromethylation | Typical Substrates | Advantages | Limitations |
| Hypothetical this compound | [ (CH₃)₂S-R ]⁺ [BF₃]⁻ | Potentially electrophilic or radical, depending on the 'R' group and reaction conditions. | Aromatic and heteroaromatic compounds, nucleophiles. | Potentially stable and easy to handle. | Reactivity and substrate scope are speculative and require experimental validation. |
| Electrophilic Trifluoromethylating Agents | Umemoto's reagents, Togni's reagents, S-(Trifluoromethyl)dibenzothiophenium salts | Electrophilic attack on nucleophiles. | Enolates, silyl enol ethers, electron-rich arenes, heterocycles, thiols. | Broad substrate scope for nucleophilic partners. | Can require harsh reaction conditions; regioselectivity can be an issue with some substrates. |
| Nucleophilic Trifluoromethylating Agents | Ruppert-Prakash reagent (TMSCF₃), CF₃SO₂Na (Langlois reagent) | Nucleophilic addition to electrophiles. | Aldehydes, ketones, imines, disulfides. | Effective for carbonyl and imine trifluoromethylation. | Often requires a stoichiometric activator (e.g., fluoride source for TMSCF₃). |
| Radical Trifluoromethylating Agents | CF₃I with a radical initiator (e.g., triethylborane), CF₃SO₂Cl (Langlois-Blondel reagent) | Radical addition to alkenes and alkynes; radical aromatic substitution. | Alkenes, alkynes, arenes, heteroarenes. | Tolerant of many functional groups. | Can suffer from side reactions and lack of selectivity. |
| Organotrifluoroborates | Potassium (aryl)trifluoroborates | Typically act as nucleophiles in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2] | Aryl and vinyl halides/triflates. | Air- and moisture-stable crystalline solids, easy to handle.[1] Generally require a transition metal catalyst. |
Experimental Protocols for Substrate Scope Assessment
To assess the substrate scope of a novel trifluoromethylating agent like the hypothetical this compound, a series of standardized experiments should be conducted.
General Procedure for Trifluoromethylation of Arenes
This protocol is adapted from methods used for electrophilic trifluoromethylation.
-
Reaction Setup: To an oven-dried reaction vessel, add the aromatic substrate (0.5 mmol), the trifluoromethylating agent (1.0-2.0 equivalents), and a suitable solvent (e.g., acetonitrile, dichloromethane, 5 mL).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a designated time (4-24 hours). If photoredox catalysis is employed, a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) and a light source (e.g., blue LEDs) are included.[3][4][5]
-
Work-up: Upon completion (monitored by TLC or GC-MS), the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Analysis: The structure and yield of the product are determined by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Substrate Scope of a Model Electrophilic Trifluoromethylating Agent
The following table presents typical results for the trifluoromethylation of various aromatic substrates using an established electrophilic reagent, which would serve as a benchmark for evaluating a new reagent.
| Entry | Substrate | Product | Yield (%) |
| 1 | Anisole | 4-Trifluoromethylanisole | 85 |
| 2 | Toluene | 4-Trifluoromethyltoluene | 78 |
| 3 | Naphthalene | 1-Trifluoromethylnaphthalene | 92 |
| 4 | Thiophene | 2-Trifluoromethylthiophene | 65 |
| 5 | Pyridine | 2-Trifluoromethylpyridine | 45 |
| 6 | Bromobenzene | 1-Bromo-4-(trifluoromethyl)benzene | 72 |
| 7 | Benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 55 |
Visualizations
Logical Workflow for Assessing a New Trifluoromethylating Reagent
Caption: A logical workflow for the development and assessment of a novel trifluoromethylating reagent.
General Reaction Pathway for Electrophilic Aromatic Trifluoromethylation
Caption: A simplified pathway for electrophilic aromatic trifluoromethylation.
References
- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylation Reagents: Umemoto's Reagents vs. Dimethylsulfonio(trifluoro)boranuide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and bioavailability. A variety of reagents have been developed for this purpose, each with distinct reactivity profiles and applications. This guide provides a detailed comparison of the well-established Umemoto's reagents against Dimethylsulfonio(trifluoro)boranuide, clarifying their respective roles in synthetic chemistry.
Executive Summary
Extensive evaluation of the chemical literature reveals a fundamental difference between Umemoto's reagents and this compound. Umemoto's reagents are potent electrophilic trifluoromethylating agents , designed specifically to transfer a "CF3+" equivalent to a wide range of nucleophiles. In stark contrast, This compound, commonly known as boron trifluoride dimethyl sulfide complex (BF3·SMe2), is not a trifluoromethylating agent but rather a widely used Lewis acid .[1]
Therefore, a direct performance benchmark for trifluoromethylation is not applicable. This guide will instead focus on the distinct applications and properties of each reagent, providing researchers with the necessary information to select the appropriate tool for their synthetic needs.
Umemoto's Reagents: The Gold Standard for Electrophilic Trifluoromethylation
Developed by Teruo Umemoto and his collaborators, these reagents are sulfonium salts that serve as a source of an electrophilic trifluoromethyl group.[2][3] They have become commercially available and are widely used in both academic and industrial research.[2][3] Over the years, several generations of Umemoto's reagents have been developed, with newer iterations offering enhanced reactivity and stability.[4][5]
Key Features of Umemoto's Reagents:
-
Electrophilic CF3 Source: Reliably transfers a trifluoromethyl group to a variety of nucleophiles, including carbanions, enolates, arenes, and heterocycles.[6][7]
-
Tunable Reactivity: The reactivity of Umemoto's reagents can be modulated by altering the substituents on the dibenzothiophene core, leading to the development of more powerful versions like Umemoto reagent IV.[4][5]
-
Broad Substrate Scope: Effective for the trifluoromethylation of diverse molecular scaffolds, making them valuable for late-stage functionalization in drug discovery.[6]
-
Commercial Availability: Several Umemoto's reagents are commercially available, facilitating their adoption in various research settings.[2]
Limitations:
-
Cost: The multi-step synthesis of some Umemoto's reagents can contribute to their relatively high cost.
-
Stoichiometric Use: These reagents are typically used in stoichiometric amounts, which can be a drawback for large-scale synthesis.
Performance Data of Umemoto's Reagents
The following tables summarize the performance of Umemoto's reagents in the trifluoromethylation of common nucleophiles.
Table 1: Trifluoromethylation of β-Keto Esters
| Entry | Substrate | Umemoto Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Acetyl-γ-butyrolactone | Umemoto reagent IV | NaH | DMF | -45 to rt | 71 | --INVALID-LINK-- |
| 2 | Ethyl 2-oxocyclopentanecarboxylate | Umemoto reagent I | Guanidine | CHCl3 | -40 | 95 | [8][9][10] |
| 3 | Diethyl 2-methylmalonate | Umemoto reagent IV | NaH | DMF | -20 to rt | 38 | [4] |
Table 2: Trifluoromethylation of Aromatic Compounds
| Entry | Substrate | Umemoto Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | p-Hydroquinone | Umemoto reagent IV | DMF/pyridine, 65 °C | 2-Trifluoromethyl-p-hydroquinone | 78 | [4] |
| 2 | 4-tert-Butylaniline | Umemoto reagent IV | DMSO, 70 °C | 2-Trifluoromethyl-4-tert-butylaniline | 91 | [4] |
| 3 | Aniline | Umemoto reagent II & IV (competitive) | DMF, rt, 3h | o-CF3 & p-CF3 anilines | 31% (II), 50% (IV) conversion | [4] |
This compound (BF3·SMe2): A Versatile Lewis Acid
This compound, with the CAS number 353-43-5, is the adduct formed between boron trifluoride (a Lewis acid) and dimethyl sulfide (a Lewis base).[1] This complex is a convenient and easy-to-handle source of BF3, which is a gas at room temperature. Its primary application in organic synthesis is as a Lewis acid catalyst.
Key Features of this compound:
-
Lewis Acidity: The boron center is electron-deficient and can activate a wide range of functional groups, including carbonyls and ethers.
-
Ease of Handling: As a liquid, it is significantly easier and safer to handle than gaseous boron trifluoride.
-
Broad Applications: Used in a variety of reactions, including ether cleavage, aldol reactions, and Friedel-Crafts acylations.
There is no evidence in the scientific literature to support the use of this compound as a trifluoromethylating agent. Its chemical structure and reactivity are not conducive to the transfer of a trifluoromethyl group.
Experimental Protocols
Trifluoromethylation of a β-Keto Ester using Umemoto Reagent IV
This protocol is adapted from a representative procedure for the trifluoromethylation of an active methylene compound.
Materials:
-
α-Acetyl-γ-butyrolactone
-
Sodium hydride (60% dispersion in mineral oil)
-
Umemoto reagent IV
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of α-acetyl-γ-butyrolactone (1.0 equiv) in anhydrous DMF, add sodium hydride (2.0 equiv) at room temperature.
-
Stir the mixture for 15 minutes.
-
Cool the reaction mixture to -45 °C in a suitable cooling bath.
-
Add Umemoto reagent IV (1.2 equiv) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α-trifluoromethylated β-keto ester.
Visualizing the Chemistry
The following diagrams illustrate the fundamental chemical nature and reactivity of Umemoto's reagents and this compound.
Caption: Electrophilic trifluoromethylation using Umemoto's reagent.
Caption: Formation of the BF3·SMe2 Lewis acid-base adduct.
Conclusion
The choice between Umemoto's reagents and this compound is determined by the desired chemical transformation. For the direct introduction of a trifluoromethyl group via an electrophilic pathway, Umemoto's reagents are the reagents of choice, offering proven efficacy across a broad range of substrates. Conversely, this compound is a valuable and convenient Lewis acid catalyst for a multitude of other organic reactions. Understanding this fundamental distinction is crucial for the successful planning and execution of synthetic strategies in modern chemical research.
References
- 1. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Umemoto Reagent I - Enamine [enamine.net]
- 8. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective electrophilic trifluoromethylation of β-keto esters with Umemoto reagents induced by chiral nonracemic guanidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Determining the Purity of Dimethylsulfonio(trifluoro)boranuide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the purity of Dimethylsulfonio(trifluoro)boranuide, a versatile reagent in organic synthesis, is critical for ensuring reaction reproducibility, optimizing yields, and maintaining the quality of pharmaceutical intermediates and final products. This guide provides an objective comparison of key analytical methods for assessing the purity of this compound, supported by experimental considerations and performance data.
Comparison of Analytical Methodologies
Several analytical techniques are suitable for the purity determination of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the available instrumentation, and the desired level of sensitivity. The primary methods discussed are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Ion Chromatography (IC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Summary
The following table summarizes the key performance characteristics of the compared analytical methods. The presented values are typical and may vary depending on the specific instrumentation and experimental conditions.
| Feature | HPLC-ELSD | Ion Chromatography (IC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection of non-volatile analytes. | Separation of ions based on charge, detection by conductivity. | Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Primary Use | Quantification of the dimethylsulfonium cation and non-volatile impurities. | Quantification of the trifluoroborate anion and other ionic impurities. | Absolute purity determination of the entire molecule without a specific reference standard. |
| Limit of Detection (LOD) | ~0.02 - 0.05 µg on column[1] | ~0.0034 mg/L for fluoride[2] | Analyte dependent, typically in the low µg range. |
| Limit of Quantitation (LOQ) | ~0.05 - 0.10 µg on column[1] | ~0.1132 mg/L for fluoride[2] | Analyte dependent, typically in the mid-to-high µg range. |
| Linearity (R²) | ≥ 0.99[1][3] | ≥ 0.998[2] | ≥ 0.999 |
| Accuracy (Recovery %) | 90 - 110%[4] | 95 - 105%[2] | 98 - 102% |
| Precision (%RSD) | < 5%[3] | < 2%[2] | < 1% |
| Strengths | Good for non-chromophoric, non-volatile compounds; robust. | Highly selective for ionic species; excellent for anion analysis. | Provides structural information; primary analytical method for purity assignment.[5][6][7] |
| Limitations | Requires volatile mobile phases; non-linear response at high concentrations. | Limited to ionic analytes; requires a dedicated IC system. | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantification of the dimethylsulfonium cation and other non-volatile impurities. Since the dimethylsulfonium cation lacks a strong UV chromophore, ELSD is a suitable alternative for detection.
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 5 µm) is recommended for retaining the polar sulfonium cation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient would start at a high percentage of organic phase and gradually increase the aqueous phase to elute the polar analyte. For example: 0-2 min, 95% B; 2-10 min, 95-70% B; 10-12 min, 70% B; 12-13 min, 70-95% B; 13-15 min, 95% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) and perform serial dilutions to create calibration standards.
Ion Chromatography (IC)
This method is ideal for the direct quantification of the trifluoroborate anion and other potential anionic impurities.
-
Instrumentation: Ion chromatography system with a suppressor and conductivity detector.
-
Column: Anion-exchange column (e.g., 250 mm x 4 mm) with a corresponding guard column.
-
Eluent: A sodium carbonate/sodium bicarbonate buffer is commonly used. For example, 3.2 mM Na₂CO₃ and 1.0 mM NaHCO₃.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: Suppressed conductivity.
-
Standard Preparation: Prepare a stock solution of a soluble trifluoroborate salt (e.g., sodium tetrafluoroborate) in deionized water and perform serial dilutions to create calibration standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute purity determination of this compound by comparing the integral of an analyte signal to that of a certified internal standard. Both ¹H and ¹⁹F NMR can be utilized.
a) ¹H-qNMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Acetonitrile-d₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all signals.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
b) ¹⁹F-qNMR
Given the presence of three fluorine atoms in the trifluoroborate anion, ¹⁹F-qNMR is a highly specific and sensitive method for purity determination.[9]
-
Instrumentation: High-field NMR spectrometer with a fluorine probe.
-
Solvent: A deuterated solvent without fluorine signals (e.g., Acetonitrile-d₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a single, sharp ¹⁹F NMR signal that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
Sample Preparation and Data Processing: Follow the same procedure as for ¹H-qNMR, using the appropriate ¹⁹F signals for integration and the corresponding number of fluorine atoms in the calculation.
-
Acquisition Parameters: Similar to ¹H-qNMR, ensuring a sufficiently long relaxation delay and an adequate number of scans.
Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for purity determination.
Caption: Decision tree for analytical method selection.
References
- 1. Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute quantitative (1)h NMR spectroscopy for compound purity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of the ion chromatographic quantification of airborne fluoride, acetate and formate in the Metropolitan Museum of Art, New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents
The introduction of a trifluoromethyl (-CF3) group is a critical strategy in modern drug discovery and development, offering enhancements in metabolic stability, bioavailability, and binding affinity.[1] For researchers and scientists, selecting the optimal trifluoromethylating reagent is paramount to achieving high efficiency and yield. This guide provides an objective comparison of three prominent classes of reagents—Togni's electrophilic hypervalent iodine reagents, Umemoto's electrophilic sulfonium salts, and Langlois' radical precursor—supported by experimental data for the trifluoromethylation of β-ketoesters, a common synthetic intermediate.
Comparative Efficiency in the Trifluoromethylation of β-Ketoesters
The efficiency of trifluoromethylation can vary significantly depending on the reagent, substrate, and reaction conditions. Data compiled from studies on β-ketoesters reveals clear performance differences between Togni and Umemoto-type reagents.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [2][3] |
| Sulfonium Salt | Umemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [2][3] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [2][3] |
| Sulfonium Salt | Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate) | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [4] |
As indicated, for the trifluoromethylation of β-ketoesters, sulfonium-based reagents like those developed by Umemoto and extended versions thereof demonstrate superior performance over the hypervalent iodine-based Togni reagents.[2][3] In a direct comparison, a cyclopropyl-substituted thiophenium salt provided significantly higher yields than both the standard Umemoto and Togni reagents.[2][3] Furthermore, a more powerful version, Umemoto Reagent IV, has been shown to be highly effective for this transformation.[4] In some catalytic systems, the use of Umemoto's reagent led to successful product formation while Togni's reagent resulted in frustrated conversions.[5]
Experimental Design and Workflow
A general workflow for an electrophilic trifluoromethylation reaction involves the careful mixing of the substrate, the trifluoromethylating reagent, and often a catalyst or additive in a suitable solvent, followed by reaction monitoring and product isolation.
Caption: General experimental workflow for electrophilic trifluoromethylation.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for trifluoromethylation using Umemoto and Langlois reagents.
Protocol 1: Trifluoromethylation of a β-Keto Ester Salt with Umemoto Reagent IV
This procedure outlines the trifluoromethylation of a pre-formed sodium salt of a β-keto ester using a highly reactive Umemoto-type reagent.
Substrate: Sodium salt of ethyl 2-oxocyclohexanecarboxylate.[4] Reagent: S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto Reagent IV).[4]
Procedure:
-
The sodium salt of the β-keto ester (ethyl 2-oxocyclohexanecarboxylate) is prepared.
-
The keto ester salt is treated with Umemoto Reagent IV in dimethylformamide (DMF).
-
The reaction mixture is stirred, with the temperature maintained between -20 °C and room temperature.
-
Upon completion, the reaction is worked up to isolate the α-trifluoromethyl-β-keto ester product.
-
The reported yield for this specific transformation is 84%.[4]
Protocol 2: Radical C-H Trifluoromethylation of Heterocycles with Langlois Reagent
This protocol describes a general method for the direct trifluoromethylation of C-H bonds in heterocyclic compounds, which are common scaffolds in pharmaceuticals.
Substrate: Heterocyclic compound (e.g., N-Boc-pyrrole, caffeine).[6] Reagent: Sodium trifluoromethanesulfinate (Langlois' Reagent).[6]
Procedure:
-
To a solution of the heterocycle (1.0 equivalent) in a suitable solvent system (e.g., CH2Cl2/H2O), add sodium trifluoromethanesulfinate (3.0 equivalents).
-
Add tert-Butyl hydroperoxide (t-BuOOH, 5.0 equivalents) as an oxidant.
-
Stir the reaction mixture at ambient temperature (23 °C) for a period of 3 to 24 hours.
-
Monitor the reaction for completion. For less reactive substrates, a second addition of the Langlois reagent and oxidant may be required.[6]
-
After completion, the product is isolated via standard extraction and purification techniques (e.g., chromatography).
-
Yields for various heterocycles using this method are reported to be in the range of good to excellent.[6]
Concluding Remarks
The choice of trifluoromethylating reagent has a profound impact on the efficiency of the reaction. For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their more reactive derivatives generally provide higher yields compared to hypervalent iodine reagents like Togni's.[2][3] For direct C-H trifluoromethylation of heterocycles, radical methods employing the cost-effective and stable Langlois reagent offer a robust and operationally simple alternative.[6] Researchers should consider the substrate class, desired reaction type (electrophilic vs. radical), and reagent cost and stability when designing their synthetic strategies. The provided protocols offer a starting point for the practical implementation of these powerful synthetic transformations.
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dimethylsulfonio(trifluoro)boranuide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Dimethylsulfonio(trifluoro)boranuide, a compound demanding rigorous safety protocols. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Summary
This compound and its related boron trifluoride complexes are hazardous materials. Key risks include:
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Flammability: Flammable liquid and vapor.
-
Reactivity: Reacts violently with water, potentially releasing toxic and corrosive hydrogen fluoride gas.[2]
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate exposure risks. The following table outlines the required equipment.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a face shield are required.[3][4] |
| Skin | Flame-retardant and chemical-resistant clothing, such as a lab coat or coveralls, is necessary.[3] An apron may also be worn for additional protection. |
| Hands | Wear two pairs of chemical-resistant gloves (inner and outer).[3][4] |
| Respiratory | Work in a well-ventilated area, such as a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator may be required.[3] |
| Footwear | Chemical-resistant, steel-toed boots or shoes are recommended.[3][4] |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is crucial for safety.
1. Preparation:
- Ensure a safety shower and eyewash station are readily accessible and operational.[5]
- Work exclusively within a certified chemical fume hood.
- Remove all potential ignition sources from the work area.
- Have appropriate fire extinguishing media available (e.g., dry sand, dry chemical, or alcohol-resistant foam).[5]
- Prepare a spill kit with absorbent materials.
2. Handling:
- Ground and bond all containers and receiving equipment to prevent static discharge.[5]
- Use only non-sparking tools.[5]
- Avoid all contact with skin, eyes, and clothing.[1]
- Do not breathe vapors or aerosols.
- Keep containers tightly closed when not in use.
3. Emergency Procedures:
- Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in clearly labeled, sealed containers.
-
Disposal Route: Dispose of all chemical waste through an approved hazardous waste disposal facility.[5] Do not dispose of it down the drain.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
